Inosamycin E
説明
Inosamycin E is a natural product found in Streptomyces hygroscopicus with data available.
Structure
3D Structure
特性
CAS番号 |
91465-53-1 |
|---|---|
分子式 |
C17H33N3O11 |
分子量 |
455.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |
InChIキー |
PPSXCTHLNCODRT-BDCXPTBISA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
正規SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
製品の起源 |
United States |
Decoding the Biosynthetic Gene Cluster of Inosamycin E in Streptomyces hygroscopicus: A Technical Guide to Aminocyclitol Divergence
The Biosynthetic Paradigm of Inosamycins
Aminoglycosides remain a cornerstone of antimicrobial therapy, yet their clinical utility is frequently bottlenecked by severe nephrotoxicity and ototoxicity. Inosamycins, a complex of aminocyclitol antibiotics isolated from Streptomyces hygroscopicus No. J296-21 (ATCC 39150), represent a natural evolutionary solution to this toxicity profile [1]. Unlike canonical aminoglycosides such as neomycin or ribostamycin, which rely on a 2-deoxystreptamine (DOS) aglycone, inosamycins are anchored by a 2-deoxy-scyllo-inosamine (DOIA) core [1, 4].
Specifically, Inosamycin E is a structural analog of ribostamycin where the C-1 amino group is replaced by a hydroxyl group. This singular functional group substitution reduces acute toxicity to approximately one-third that of neomycin while maintaining a robust antibacterial spectrum [1]. Understanding the biosynthetic gene cluster (BGC) responsible for this DOIA-derived scaffold provides a critical blueprint for the combinatorial biosynthesis of next-generation, low-toxicity antimicrobials.
Biosynthetic Logic: The DOIA vs. DOS Bifurcation
The structural divergence between DOS-containing and DOIA-containing antibiotics is dictated by the presence or absence of a specific oxidative step within the BGC [3].
In canonical DOS biosynthesis, myo-inositol is oxidized to 2-deoxy-scyllo-inosose (DOI) by DOI synthase. An aminotransferase then converts DOI to DOIA. To achieve the DOS core, DOIA must be oxidized by a DOIA dehydrogenase and subsequently transaminated a second time [2].
In the inosamycin (ino) BGC, the pathway is truncated. The genetic machinery lacks a functional DOIA dehydrogenase. Because this oxidative bottleneck cannot be passed, DOIA accumulates and serves directly as the acceptor substrate for downstream glycosyltransferases, yielding the 1-deamino-1-hydroxy architecture of Inosamycin E.
Fig 1. Biosynthetic divergence of Inosamycin E from canonical DOS-based aminoglycosides.
Quantitative Profiling and Genetic Architecture
To leverage the ino BGC for drug development, we must map its genetic architecture against known DOS pathways. The absence of the secondary oxidation and transamination steps is the defining feature of the ino cluster.
Table 1: Comparative Genetic Architecture of Aminocyclitol BGCs
| Biosynthetic Step | Ribostamycin BGC (rbs) | Inosamycin BGC (ino) | Mechanistic Consequence |
| Carbocycle Formation | rbsA (DOI Synthase) | inoA (DOI Synthase) | Converts myo-inositol to DOI. |
| First Transamination | rbsB (Aminotransferase) | inoB (Aminotransferase) | Yields the DOIA intermediate. |
| DOIA Oxidation | rbsC (Dehydrogenase) | Absent / Pseudogene | Halts pathway at DOIA in S. hygroscopicus. |
| Second Transamination | rbsD (Aminotransferase) | Absent / Pseudogene | Prevents formation of the DOS core. |
| Ribosylation | rbsE (Ribosyltransferase) | inoE (Ribosyltransferase) | Attaches D-ribose to the cyclitol ring. |
| Neosaminylation | rbsF (Glycosyltransferase) | inoF (Glycosyltransferase) | Attaches neosamine C, completing the scaffold. |
Table 2: Pharmacological Profile of Key Aminocyclitols
| Compound | Core Aglycone | Relative Antibacterial Efficacy | Relative Acute Toxicity (LD50) | Structural Hallmark |
| Neomycin | DOS | 100% (Baseline) | 100% (Baseline) | DOS + 3 Sugars |
| Ribostamycin | DOS | ~60% of Neomycin | ~50% of Neomycin | DOS + 2 Sugars |
| Inosamycin A | DOIA | ~95% of Neomycin | ~33% of Neomycin | DOIA + 3 Sugars |
| Inosamycin E | DOIA | ~55% of Neomycin | < 30% of Neomycin | 1-deamino-1-hydroxy analog of Ribostamycin |
Experimental Methodologies for BGC Characterization
To harness the ino BGC, rigorous genetic validation is required. The following protocols outline the isolation and mechanistic confirmation of the cluster, designed as self-validating systems to ensure absolute data integrity.
Protocol 1: High-Resolution BGC Mining and BAC Library Construction
-
High-Molecular-Weight (HMW) DNA Extraction : Cultivate S. hygroscopicus J296-21 in tryptic soy broth (TSB) supplemented with 0.5% glycine.
-
Causality: Glycine incorporation disrupts peptidoglycan cross-linking, facilitating gentle enzymatic lysis. This prevents the shearing of large genomic fragments (>50 kb) necessary to capture the entire intact ino cluster.
-
-
Bioinformatic Profiling : Sequence the HMW DNA using PacBio HiFi sequencing and analyze via antiSMASH.
-
Causality: Long-read sequencing resolves highly repetitive polyketide/non-ribosomal peptide regions common in Streptomyces, allowing unambiguous identification of the DOIA-producing operon.
-
-
BAC Library Encapsulation : Digest the genome partially with Sau3AI and ligate into the pESAC13 BAC vector.
-
Causality: BAC vectors accommodate massive inserts (up to 150 kb), ensuring that the core biosynthetic genes, regulatory elements, and resistance genes of the ino cluster are cloned as a single contiguous unit.
-
-
Self-Validation (Heterologous Expression) : Conjugate the isolated BAC clone into an aminoglycoside-null host (e.g., Streptomyces coelicolor M1152). The detection of Inosamycin E in the heterologous host definitively proves that the cloned sequence contains all necessary, functional genetic elements for biosynthesis, independently validating the mining process.
Protocol 2: Markerless CRISPR-Cas9 Disruption and Chemical Complementation
-
sgRNA Design and Vector Assembly : Design an sgRNA targeting the putative DOI synthase gene (inoA) and clone it into the pCRISPomyces-2 plasmid alongside homologous recombination templates flanking inoA.
-
Causality: pCRISPomyces-2 is optimized for actinomycetes; providing homologous arms enables precise, markerless double-strand break repair. This prevents polar effects (transcriptional read-through disruption) on downstream glycosyltransferases.
-
-
Intergeneric Conjugation : Transfer the plasmid from E. coli ET12567/pUZ8002 to S. hygroscopicus via conjugation.
-
Causality: The ET12567 strain is methylation-deficient (dam-/dcm-), preventing the Streptomyces restriction-modification systems from degrading the incoming plasmid.
-
-
Phenotypic Validation via LC-MS/MS : Ferment the ΔinoA mutant and analyze the broth via LC-MS/MS. The mutant must show a complete absence of Inosamycin E.
-
Self-Validation (Chemical Complementation) : Supplement the ΔinoA fermentation broth with exogenous DOIA (1 mM).
-
Causality: If Inosamycin E production is restored, it definitively proves that the targeted gene is solely responsible for DOIA biosynthesis and that the downstream glycosyltransferases remain fully functional, validating the specific enzymatic bottleneck.
-
Fig 2. Workflow for CRISPR-Cas9 targeted validation of the inosamycin biosynthetic gene cluster.
Future Perspectives in Drug Development
The elucidation of the ino BGC opens highly lucrative avenues for combinatorial biosynthesis. By expressing the ino glycosyltransferases in a heterologous host alongside engineered aminocyclitol precursors, researchers can generate novel "hybrid" aminoglycosides. These mutasynthetic compounds hold the promise of evading existing bacterial resistance mechanisms (such as aminoglycoside-modifying enzymes) while retaining the favorable, low-toxicity profile inherent to the DOIA scaffold.
References
-
Tsunakawa, M., Hanada, M., Tsukiura, H., Tomita, K., Tomatsu, K., Hoshiya, T., Miyaki, T., Konishi, M., & Kawaguchi, H. (1985). "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." The Journal of Antibiotics.[Link]
-
Lucher, L. A., Chen, Y. M., & Walker, J. B. (1989). "Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics." Antimicrobial Agents and Chemotherapy.[Link]
-
Kudo, F., & Eguchi, T. (2009). "Biosynthetic genes for aminoglycoside antibiotics." The Journal of Antibiotics.[Link]
-
Yeh, C. W., Feng, C. C., Chen, P. L., & Chang, C. W. (2023). "Enantioselective Synthesis of Nabscessin C." The Journal of Organic Chemistry.[Link]
The Crucial Role of the 2-Deoxy-scyllo-inosamine Moiety in the Antimicrobial Activity of Inosamycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosamycin E, a member of the aminoglycoside class of antibiotics, exhibits a broad spectrum of antibacterial activity. Central to its function is the aminocyclitol core, derived from its biosynthetic precursor, 2-deoxy-scyllo-inosamine (DOI). This technical guide provides an in-depth exploration of the pivotal role of this DOI-derived moiety in the antimicrobial mechanism of Inosamycin E. We will dissect the pathway from its biosynthesis to its ultimate interaction with the bacterial ribosome, offering a comprehensive resource for researchers engaged in the study of aminoglycosides and the development of novel antimicrobial agents.
Introduction: Inosamycin E and the Significance of the Aminocyclitol Core
Inosamycin E belongs to a complex of novel aminocyclitol antibiotics produced by Streptomyces hygroscopicus.[1] Structurally, it is related to well-known aminoglycosides like neomycin and paromomycin, all of which are characterized by a central aminocyclitol ring glycosidically linked to amino sugars.[1] The antimicrobial potency of these compounds is intrinsically linked to this core structure.
The biosynthesis of the central aminocyclitol ring in a major group of clinically important aminoglycosides, including the family to which Inosamycin E belongs, begins with the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[2][3] This crucial step is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS).[2][3] Subsequent enzymatic transformations, including transamination, lead to the formation of 2-deoxy-scyllo-inosamine (DOI), a key building block.[4] This DOI unit is then further modified and incorporated to form the 2-deoxystreptamine (2-DOS) core, a hallmark of many potent aminoglycoside antibiotics.[4][5] The precise arrangement and presentation of the amino and hydroxyl groups on this aminocyclitol scaffold are critical for the antibiotic's interaction with its bacterial target and, consequently, its antimicrobial efficacy.
Molecular Mechanism of Antimicrobial Action: Targeting the Bacterial Ribosome
The primary mechanism by which Inosamycin E and other aminoglycosides exert their bactericidal effect is through the potent inhibition of bacterial protein synthesis. This is achieved by binding with high affinity to a specific site on the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The Ribosomal A-Site: The Aminoglycoside Binding Pocket
The target of aminoglycosides is the A-site (aminoacyl-tRNA site) within the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[6] The 2-deoxystreptamine core of the aminoglycoside plays a direct and crucial role in this interaction. The amino groups on the aminocyclitol ring form key hydrogen bonds with specific nucleotides in the A-site, effectively locking the drug molecule in place.[7] This binding event has two major consequences for the bacterium:
-
Codon Misreading: The presence of the aminoglycoside in the A-site distorts its structure, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which disrupts essential cellular processes.
-
Inhibition of Translocation: The binding of the aminoglycoside can also interfere with the movement of the ribosome along the mRNA molecule (translocation), further halting protein synthesis.[6]
The following diagram illustrates the general mechanism of aminoglycoside action on the bacterial ribosome.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate at which an antibiotic kills a bacterial population over time. [8][9] Protocol: Time-Kill Assay
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.
-
Antibiotic Exposure: Add Inosamycin E at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to separate flasks containing the bacterial culture. Include a control flask with no antibiotic.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration to visualize the killing kinetics.
Ribosome Binding Assays
Biochemical assays can be employed to directly measure the binding of Inosamycin E to the bacterial ribosome. Fluorescence-based assays are a common and sensitive method. [10][11] Protocol: Fluorescence-Based Ribosome Binding Assay
-
Preparation of Fluorescently Labeled Aminoglycoside: Synthesize a fluorescently labeled version of a known ribosome-binding aminoglycoside (e.g., tobramycin or neomycin) to act as a probe.
-
Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Binding Reaction: In a suitable buffer, incubate the isolated ribosomes with the fluorescently labeled aminoglycoside probe.
-
Competition with Inosamycin E: In separate reactions, add increasing concentrations of unlabeled Inosamycin E to the ribosome-probe mixture.
-
Fluorescence Measurement: Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by Inosamycin E will result in a change in the fluorescence signal.
-
Data Analysis: Plot the change in fluorescence against the concentration of Inosamycin E to determine the binding affinity (e.g., the half-maximal inhibitory concentration, IC₅₀, or the dissociation constant, Kd).
Conclusion and Future Directions
The 2-deoxy-scyllo-inosamine-derived aminocyclitol core is an indispensable component of Inosamycin E, dictating its binding to the bacterial ribosome and, consequently, its antimicrobial activity. A thorough understanding of the structure-activity relationships of this moiety is crucial for the rational design of new aminoglycoside derivatives with improved potency, a broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms. Future research should focus on high-resolution structural studies of Inosamycin E in complex with the bacterial ribosome to elucidate the precise molecular interactions. Furthermore, detailed investigations into how modifications of the 2-deoxy-scyllo-inosamine core affect binding kinetics and the ability to overcome common aminoglycoside resistance enzymes will be vital for the development of the next generation of these life-saving antibiotics.
References
-
Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 1985. [Link]
-
Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 2014. [Link]
-
Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation. RNA, 2018. [Link]
-
Time Kill assays on selected strains with antagonistic interactions. ResearchGate, 2019. [Link]
-
Aminoglycosides: an update on indications, dosing and monitoring. Australian Prescriber, 2025. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 2021. [Link]
-
Real-time measurements of aminoglycoside effects on protein synthesis in live cells. Proceedings of the National Academy of Sciences, 2021. [Link]
-
Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial Agents and Chemotherapy, 2012. [Link]
-
Minimum Inhibitory Concentration. LITFL, 2020. [Link]
-
RNA Molecules That Specifically and Stoichiometrically Bind Aminoglycoside Antibiotics with High Affinities. Biochemistry, 1996. [Link]
-
Validation of high-throughput time-kill assay. Helda, 2020. [Link]
-
Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Acta Crystallographica Section D: Biological Crystallography, 2005. [Link]
-
Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 2003. [Link]
-
Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 2017. [Link]
-
In-vitro time-kill assays and semi-mechanistic pharmacokinetic-pharmacodynamic modeling of a beta-lactam antibiotic combination against enterococcus faecalis: Optimizing dosing regimens for the geriatric population. Digital Commons @ LIU, 2023. [Link]
-
Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 2021. [Link]
-
Inosamycin A. PubChem, 2026. [Link]
-
Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate, 2011. [Link]
-
Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 2001. [Link]
-
Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. Proteins: Structure, Function, and Bioinformatics, 2008. [Link]
-
Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, 2024. [Link]
-
Aminoglycosides. SlideShare, 2015. [Link]
-
In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Antimicrobial Agents and Chemotherapy, 2006. [Link]
-
Inosine reverses multidrug resistance in Gram-negative bacteria carrying mobilized RND-type efflux pump gene cluster tmexCD-toprJ. mBio, 2024. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 2024. [Link]
-
Cytochalasin E. PubChem, 2026. [Link]
-
Microansamycin E. PubChem, 2026. [Link]
-
Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 2016. [Link]
-
Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Nucleic Acids Research, 2003. [Link]
-
The Effect of Natural Antimicrobial Agents on Staphylococcus aureus and Escherichia coli Growth. Journal of Physical Science, 2019. [Link]
-
Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Marine Drugs, 2025. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 2023. [Link]
-
Saponins and their synergistic antibacterial activity with traditional antibiotics against Staphylococcus aureus and Escherichia coli: Review. Qeios, 2022. [Link]
-
Evaluation of the phenolic contents and antibacterial activity of different concentrations of Onosma chlorotricum Boiss. BioTechnologia, 2021. [Link]
Sources
- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
Discovery, Isolation, and Characterization of the Inosamycin Complex
A Technical Guide to Aminocyclitol Extraction and Purification
Executive Summary
Aminoglycoside antibiotics have historically been a cornerstone in the treatment of severe bacterial infections. However, their clinical utility is frequently bottlenecked by dose-limiting nephrotoxicity and ototoxicity. The discovery of the Inosamycin complex —a novel family of aminocyclitol antibiotics isolated from Streptomyces hygroscopicus No. J296-21—marked a significant milestone in antibiotic research[1].
Unlike classical aminoglycosides (e.g., neomycin, paromomycin) that utilize a 2-deoxystreptamine core, inosamycins are built upon a 2-deoxy-scyllo-inosamine core[1]. This subtle structural divergence yields a major component (Inosamycin A) with broad-spectrum antibacterial efficacy comparable to neomycin, but with approximately one-third of the acute toxicity[2]. This guide details the mechanistic rationale and step-by-step downstream processing required to isolate these highly polar macromolecules.
Biosynthetic & Mechanistic Grounding
The biosynthesis of the inosamycin complex relies on highly specific enzymatic transaminations. In standard aminoglycoside biosynthesis, the precursor scyllo-inosose undergoes a double amination to form 2-deoxystreptamine. In contrast, the inosamycin pathway involves a restricted amination profile.
The enzyme L-glutamine:keto-scyllo-inositol aminotransferase facilitates the transfer of an amino group from L-glutamine to the cyclitol ring[3]. In S. hygroscopicus J296-21, the pathway diverges, halting at the single amination stage to produce 2-deoxy-scyllo-inosamine before subsequent glycosylation steps generate the final Inosamycin A-E complex[1].
Biosynthetic divergence of Inosamycins vs. standard aminoglycosides.
Causality in Downstream Processing (The "Why")
Isolating water-soluble, polybasic natural products like inosamycins presents unique thermodynamic and kinetic challenges[4].
-
Failure of Solvent Extraction: Due to their multiple primary amine groups and extensive hydroxyl decoration, inosamycins are highly hydrophilic. They exhibit near-zero partition coefficients in standard organic solvents (e.g., ethyl acetate, chloroform).
-
Ion-Exchange Chromatography (IEC) as a Self-Validating Filter: To isolate these polycations, weak cation-exchange resins (such as Amberlite IRC-50) are employed[4]. At a neutral pH, the amines on the inosamycin molecules are fully protonated ( NH3+ ). The carboxylic acid groups on the IRC-50 resin bind these polycations with high affinity, allowing neutral and acidic fermentation byproducts to wash through.
-
Alkaline Desorption: Elution is achieved using aqueous ammonium hydroxide ( NH4OH ). The high pH deprotonates the inosamycin amines, neutralizing their charge and breaking the electrostatic interaction with the resin, allowing the pure antibiotic complex to elute without the need for organic solvents.
Step-by-Step Isolation Methodology
The following protocol details the standardized extraction of the inosamycin complex from fermentation broth, establishing a self-validating system where pH directly controls target affinity.
Phase 1: Harvest and Clarification
-
Fermentation: Cultivate S. hygroscopicus No. J296-21 in a submerged aerobic fermentation medium for 120-144 hours until the antibiotic titer peaks[1].
-
Acidification: Adjust the whole broth to pH 2.0 using 6N H2SO4 .
-
Causality: This disrupts cell membranes and releases any mycelium-bound basic antibiotics into the aqueous phase.
-
-
Filtration: Add a diatomaceous earth filter aid and filter the broth under vacuum to remove the mycelial cake.
-
Neutralization: Adjust the clarified filtrate back to pH 7.0 using 6N NaOH to prepare for resin binding.
Phase 2: Primary Capture (Bulk Isolation)
-
Resin Loading: Pass the neutralized filtrate through a column packed with Amberlite IRC-50 resin ( NH4+ form) at a flow rate of 1-2 bed volumes (BV) per hour.
-
Washing: Wash the column with 3 BV of deionized water to remove unbound carbohydrates, proteins, and neutral metabolites.
-
Elution: Elute the bound inosamycin complex using 0.5 N NH4OH . Collect fractions and monitor for antibacterial activity (e.g., via bioautography against Bacillus subtilis).
-
Concentration: Pool the active fractions and evaporate in vacuo at 40°C to remove excess ammonia and reduce the volume.
Phase 3: High-Resolution Fractionation (Component Separation)
-
Gradient Setup: Load the concentrated complex onto a high-resolution weak cation-exchange column (e.g., Amberlite CG-50 or CM-Sephadex, NH4+ form)[4].
-
Elution Profile: Apply a linear gradient of NH4OH ranging from 0.1 N to 1.0 N.
-
Causality: The components (A through E) differ slightly in their basicity and molecular weight. The gradient selectively desorbs the least basic components first, followed by the more highly aminated components.
-
-
Lyophilization: Pool the fractions corresponding to individual peaks (Inosamycins A, B, C, D, and E) and lyophilize to yield pure, amorphous white powders[1].
Downstream processing of the Inosamycin complex via ion-exchange chromatography.
Quantitative Data and Component Profiling
The S. hygroscopicus J296-21 fermentation yields a heterogeneous mixture of five distinct inosamycin components. Inosamycin A is the predominant metabolite, driving the primary therapeutic interest.
| Component | Relative Abundance | Structural Homology | Antibacterial Spectrum | Toxicity Profile (vs. Neomycin) |
| Inosamycin A | Major (>70%) | Neomycin-related | Broad-spectrum (Gram +/-) | Low (~33% acute toxicity) |
| Inosamycin B | Minor | Paromomycin-related | Broad-spectrum | Not fully characterized |
| Inosamycin C | Minor | Ribostamycin-related | Broad-spectrum | Not fully characterized |
| Inosamycin D | Trace | Variant | Broad-spectrum | Not fully characterized |
| Inosamycin E | Trace | Variant | Broad-spectrum | Not fully characterized |
By leveraging the unique polybasic nature of the 2-deoxy-scyllo-inosamine core, researchers can efficiently separate these highly polar molecules from complex biological matrices, unlocking a class of antibiotics with a highly favorable therapeutic index[2][4].
References
-
Tsunakawa, M., et al. "INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. I. PRODUCTION, ISOLATION AND PROPERTIES." J-Stage (1985). 1
-
Tsunakawa, M., et al. "INOSAMYClN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. II. STRUCTURE DETERMINATION." J-Stage (1985). 2
-
Lucher, L. A., et al. "Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics." PMC (1989). 3
-
Crnkovic, C. M., et al. "The isolation of water-soluble natural products – challenges, strategies and perspectives." ResearchGate (2021). 4
Sources
Advanced Protocol for the Isolation and HPLC Purification of Inosamycin E from Fermentation Broth
Executive Summary & Molecular Rationale
Inosamycins represent a complex of aminocyclitol antibiotics (components A, B, C, D, and E) produced by the soil bacterium Streptomyces hygroscopicus (strain J296-21)[1]. Structurally related to neomycin and ribostamycin, the inosamycin class is unique in that it contains 2-deoxy-scyllo-inosamine in place of the conventional 2-deoxystreptamine core[2]. Specifically, Inosamycin E is a ribostamycin analog where the amino group at position 1 is replaced by a hydroxyl function[3].
The downstream processing and purification of Inosamycin E present three distinct chromatographic challenges:
-
Extreme Polarity: As a polybasic, highly water-soluble compound, it exhibits negligible retention on standard reversed-phase (RP) stationary phases.
-
Lack of a UV Chromophore: The absence of conjugated π -systems means UV detection is restricted to non-specific end-absorption (<210 nm), necessitating alternative detection strategies like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[4].
-
Complex Matrix: Fermentation broths are rich in competing salts, proteins, and structurally similar antibiotic analogs (Inosamycins A-D) that require high-resolution separation.
To overcome these challenges, this guide outlines a self-validating, two-stage purification system: a bulk upstream capture using weak cation-exchange chromatography, followed by high-resolution Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) utilizing volatile perfluorinated acids.
Physicochemical Profiling & Data Presentation
Understanding the target molecule's physical properties is the foundation of any logical purification strategy.
Table 1: Physicochemical Profile of Inosamycin E
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₁₇H₃₃N₃O₁₁[5] | High oxygen/nitrogen content dictates extreme hydrophilicity. |
| Molecular Weight | 455.46 g/mol [5] | Suitable for ESI-MS detection in positive ion mode [M+H]+ . |
| Acid-Base Profile | Polybasic (Multiple primary amines) | Positively charged at neutral/acidic pH; requires ion-pairing. |
| UV Absorbance | Negligible (>210 nm) | Mandates ELSD, CAD, or MS for accurate peak tracking[4]. |
Workflow & Logical Architecture
The following diagrams illustrate the macro-workflow from raw broth to pure compound, and the micro-mechanism of the chosen chromatographic retention strategy.
Fig 1. Downstream processing workflow for Inosamycin E isolation.
Fig 2. Mechanism of Ion-Pairing Reversed-Phase (IP-RP) retention.
Experimental Protocols
Protocol 1: Upstream Recovery (Broth Clarification & Solid-Phase Extraction)
Causality Check: Direct injection of fermentation broth onto an HPLC column will result in immediate catastrophic column fouling. Furthermore, aminoglycosides bind irreversibly to strong cation exchangers (like Dowex 50W) due to their polybasic nature. We utilize a weak acid cation exchange resin (Amberlite IRC-50) in the ammonium form, which allows for gentle capture and subsequent elution using dilute ammonia, preserving the fragile glycosidic bonds.
Step-by-Step Methodology:
-
Clarification: Harvest the Streptomyces hygroscopicus fermentation broth. Centrifuge at 8,000 × g for 20 minutes at 4°C to pellet the mycelia. Filter the supernatant through a 0.45 µm polyethersulfone (PES) membrane.
-
Resin Preparation: Equilibrate Amberlite IRC-50 resin (or equivalent weak cation exchanger like MAC-3) with 0.1 M Ammonium Acetate buffer (pH 7.0) to convert it to the NH4+ form.
-
Loading: Pass the clarified broth over the resin bed at a flow rate of 1-2 column volumes (CV) per hour. The positively charged inosamycins will displace the ammonium ions and bind to the carboxylic acid groups of the resin.
-
Washing: Wash the column with 3 CV of deionized water to remove unbound neutral and anionic impurities (e.g., sugars, organic acids).
-
Elution: Elute the crude inosamycin complex using a step gradient of aqueous ammonia (0.1 N to 0.5 N NH4OH ). Collect the basic eluate fractions.
-
In-Process QC & Concentration: Spot fractions onto a TLC plate and spray with ninhydrin (heats to 110°C) to detect primary amines. Pool the ninhydrin-positive fractions and concentrate in vacuo at 40°C to remove the volatile ammonia, yielding a crude Inosamycin complex powder.
Protocol 2: High-Resolution Preparative IP-RP-HPLC
Causality Check: To separate Inosamycin E from components A, B, C, and D, we employ Ion-Pairing Reversed-Phase HPLC. Heptafluorobutyric acid (HFBA) is added to the mobile phase. The anionic carboxylate of HFBA binds to the protonated amines of Inosamycin E, while the perfluorinated alkyl chain interacts with the C18 stationary phase, artificially increasing the molecule's hydrophobicity and allowing gradient elution[6][7].
Equipment Setup:
-
System: Preparative HPLC system equipped with a flow splitter.
-
Column: Atlantis dC18 Prep Column (19 × 250 mm, 5 µm) or equivalent fully end-capped C18 column designed for aqueous compatibility[6].
-
Detector: Evaporative Light Scattering Detector (ELSD) connected via a 99:1 split valve (1% flow to ELSD, 99% to fraction collector).
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water containing 0.1% (v/v) HFBA.
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) HFBA.
-
Note: HFBA is highly volatile, which is critical for downstream lyophilization and ELSD compatibility.
Table 2: Preparative IP-RP-HPLC Gradient Table
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Rationale |
| 0.0 | 95 | 5 | 15.0 | Column equilibration and sample loading. |
| 5.0 | 95 | 5 | 15.0 | Isocratic hold to wash out non-retained polar salts. |
| 35.0 | 60 | 40 | 15.0 | Shallow linear gradient to resolve Inosamycins A-E. |
| 40.0 | 10 | 90 | 15.0 | Column wash to remove strongly bound lipophilic impurities. |
| 45.0 | 95 | 5 | 15.0 | Re-equilibration for the next injection. |
Step-by-Step Methodology:
-
Dissolve the crude inosamycin powder in Mobile Phase A (approx. 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
Inject 2-5 mL of the sample onto the preparative column.
-
ELSD Parameter Optimization: Set the ELSD drift tube temperature to 60°C and the nebulizer gas ( N2 ) pressure to 3.0 bar[4]. Crucial: Because HFBA suppresses ionization in MS, ELSD is the preferred trigger for fraction collection in preparative runs.
-
Collect fractions corresponding to the baseline-resolved peaks. Inosamycin E typically elutes after the major component (Inosamycin A) due to slight differences in basicity and hydroxyl group positioning.
-
Pool the fractions containing pure Inosamycin E and immediately lyophilize to remove water, acetonitrile, and the volatile HFBA ion-pairing reagent.
Protocol 3: Analytical Verification (HILIC-MS/MS)
Causality Check: To validate the purity of the lyophilized Inosamycin E, a completely orthogonal chromatographic method should be used. Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on polarity rather than hydrophobicity, eliminating the need for ion-pairing reagents which can cause signal suppression in Mass Spectrometry[8].
Table 3: Analytical HILIC-MS/MS Parameters
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm)[8] |
| Mobile Phase A | 30 mM Ammonium Acetate in Water + 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 80% B, decrease to 40% B over 15 minutes. |
| Detection | ESI-MS/MS (Positive Ion Mode), tracking [M+H]+ at m/z 456.4. |
Inject 1 µL of the purified Inosamycin E (reconstituted at 1 mg/mL in 80% Acetonitrile). A single, symmetrical peak in the Total Ion Chromatogram (TIC) confirms the success of the preparative isolation and the absence of co-eluting inosamycin analogs.
References
- Glycochemistry: Principles: Synthesis, and Applic
- MINORU HANADA's research works | National Research Institute for Child Health and Development ResearchG
- Inosamycin E; CAS NO:91465-53-1 LookChem
- Inosamycin, a complex of new aminoglycoside antibiotics. I.
- Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection Chrom
- Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id PubMed Central (NIH)
- Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS Scirp.org
- Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light sc
Sources
- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epdf.pub [epdf.pub]
- 4. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]
- 8. chromatographytoday.com [chromatographytoday.com]
Structural Elucidation of Inosamycin E via Advanced NMR Spectroscopy: Protocols and Parameters
Audience: Researchers, analytical scientists, and drug development professionals Content Type: Application Note & Experimental Protocol
Introduction & Structural Context
The inosamycin complex, isolated from Streptomyces hygroscopicus, represents a unique class of aminocyclitol antibiotics [1]. While structurally homologous to the neomycin and ribostamycin families, inosamycins exhibit a critical structural divergence: the canonical 2-deoxystreptamine (2-DOS) core is replaced by a 2-deoxy-scyllo-inosamine core [2].
Inosamycin E, a minor component of this complex, is the direct structural analog of ribostamycin. It consists of three rings:
-
Ring I: α -D-Neosamine C (2,6-diamino-2,6-dideoxy-D-glucose)
-
Ring II: 2-deoxy-scyllo-inosamine (the modified cyclitol core)
-
Ring III: β -D-ribofuranose
The 1-deamino-1-hydroxy modification on Ring II significantly reduces the acute toxicity of the molecule while preserving its ribosomal targeting efficacy [1]. Elucidating this precise modification requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the causal logic, optimized parameters, and step-by-step workflow for the definitive structural assignment of Inosamycin E.
Sample Preparation: The Causality of Experimental Choices
Aminoglycosides are highly polar, polybasic molecules. Proper sample preparation is not merely a procedural step; it is the foundation of spectral resolution and reliable chemical shift assignment.
Solvent Selection
Protocol: Dissolve 10–15 mg of highly purified Inosamycin E in 600 μ L of Deuterium Oxide ( D2O , 99.99% D). Causality: Aminoglycosides possess numerous exchangeable hydroxyl (-OH) and amine (-NH 2 ) protons. In H2O , intermediate chemical exchange rates between these protons and the bulk solvent cause severe line broadening of the underlying skeletal C-H signals. D2O facilitates rapid deuterium exchange, silencing these functional groups and yielding sharp, well-resolved scalar coupling networks for the pyranose, furanose, and cyclitol rings.
pH/pD Control
Protocol: Adjust the pD of the sample to 6.0 using dilute DCl and NaOD. Causality: The 13C and 1H chemical shifts of carbons adjacent to basic amine groups (e.g., C2', C6', and C3) are exquisitely sensitive to protonation states. At pD 6.0, all primary amine groups are fully protonated (-NH 3+ ). This locks the molecule into a single, stable conformational and electronic state, preventing signal drift and ensuring that chemical shifts are reproducible and comparable against established aminocyclitol databases.
Internal Referencing
Protocol: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. Causality: Tetramethylsilane (TMS) is insoluble in aqueous systems. DSS provides a stable, pH-independent reference signal set precisely at 0.00 ppm for both 1H and 13C dimensions.
NMR Acquisition Parameters
To achieve a self-validating structural assignment, a comprehensive suite of 1D and 2D NMR experiments must be acquired. The parameters below are optimized for a 600 MHz (or higher) spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (SNR).
Table 1: Optimized 2D NMR Acquisition Parameters (600 MHz)
| Experiment | Pulse Sequence | Spectral Width ( 1H / 13C ) | Scans (NS) | Key Optimization Parameter & Causality |
| COSY | cosygpppqf | 10 ppm / - | 16 | Zero-quantum suppression: Removes artifacts to clarify highly coupled regions (e.g., Ring II). |
| TOCSY | mlevphpr | 10 ppm / - | 16 | Mixing Time = 80 ms: Optimal for full spin-system transfer across pyranose rings without severe T2 relaxation loss. |
| HSQC | hsqcedetgpsisp2.2 | 10 ppm / 160 ppm | 8 | Multiplicity editing: Distinguishes CH/CH 3 (positive) from CH 2 (negative, e.g., C2, C6', C5''). |
| HMBC | hmbcgplpndqf | 10 ppm / 220 ppm | 32 | Long-range delay = 65 ms: Tuned for nJCH ~ 8 Hz, ideal for resolving inter-ring glycosidic linkages. |
| NOESY | noesygpphpp | 10 ppm / - | 32 | Mixing Time = 300 ms: Captures through-space dipolar coupling to confirm stereochemistry and linkages. |
Step-by-Step Structural Elucidation Workflow
The elucidation of Inosamycin E relies on a logical progression from isolated spin systems to a fully assembled 3D architecture.
Step-by-step NMR workflow for the structural elucidation of Inosamycin E.
Phase 1: Identification of the Modified Cyclitol Core (Ring II)
The defining feature of Inosamycin E is the 2-deoxy-scyllo-inosamine core.
-
Locate the Deoxy Methylene: Identify the highly shielded CH 2 group in the HSQC spectrum (C2 ~ 35.0 ppm). The diastereotopic protons ( H2eq at ~2.10 ppm and H2ax at ~1.40 ppm) serve as the starting point.
-
Trace the Core: Using COSY, trace the connectivity from H2 to H1 and H3 .
-
Confirm the 1-Deamino-1-Hydroxy Modification: In standard ribostamycin, C1 and C3 both resonate at ~50-55 ppm (amine-bearing). In Inosamycin E, C3 remains at ~51.0 ppm, but C1 shifts significantly downfield to ~74.0 ppm, confirming the presence of a hydroxyl group at position 1 [2].
Phase 2: Assignment of the Appendage Rings (Rings I and III)
-
Ring I (Neosamine C): Identify the anomeric proton H1′ at ~5.40 ppm. The small 3JH1′,H2′ coupling constant (~3.5 Hz) confirms the α -equatorial configuration. TOCSY traces the entire pyranose ring, revealing the amine-bearing carbons C2' (~55.0 ppm) and C6' (~42.0 ppm).
-
Ring III (Ribofuranose): Identify the anomeric proton H1′′ at ~5.25 ppm. The near-zero coupling constant ( 3JH1′′,H2′′ ~ 1.5 Hz) is characteristic of a β -furanosyl linkage. The highly deshielded anomeric carbon C1'' (~109.5 ppm) confirms the furanose form.
Phase 3: Assembly via Inter-Ring Connectivity
To ensure trustworthiness, the glycosidic linkages must be mapped as a self-validating system using both scalar (HMBC) and spatial (NOESY) correlations.
-
α -(1$\rightarrow$4) Linkage: Observe the HMBC cross-peak between H1′ (Ring I) and C4 (Ring II). Cross-validate this with a strong NOESY correlation between H1′ and H4 .
-
β -(1$\rightarrow$5) Linkage: Observe the HMBC cross-peak between H1′′ (Ring III) and C5 (Ring II). Cross-validate this with a NOESY correlation between H1′′ and H5 .
Key HMBC correlations establishing the glycosidic linkages in Inosamycin E.
Quantitative Data Summary
The following table provides the expected chemical shifts for Inosamycin E, synthesized from the structural homology between ribostamycin and the 2-deoxy-scyllo-inosamine core under standardized conditions.
Table 2: Representative 1H and 13C NMR Chemical Shifts for Inosamycin E ( D2O , pD 6.0, 600 MHz)
| Position | 1H Shift (ppm) | Multiplicity ( J in Hz) | 13C Shift (ppm) | Structural Significance |
| Ring I (Neosamine C) | ||||
| 1' | 5.40 | d (3.5) | 98.5 | α -anomeric configuration |
| 2' | 3.20 | dd (10.0, 3.5) | 55.0 | Amine-bearing carbon |
| 3' | 3.75 | t (10.0) | 71.5 | Pyranose backbone |
| 4' | 3.45 | t (9.5) | 71.0 | Pyranose backbone |
| 5' | 3.90 | ddd (10.0, 4.0, 2.0) | 73.5 | Pyranose backbone |
| 6'a / 6'b | 3.25 / 3.10 | dd (13.5, 4.0) / dd (13.5, 2.0) | 42.0 | Primary amine (-CH 2 NH 2 ) |
| Ring II (2-deoxy-scyllo-inosamine) | ||||
| 1 | 3.50 | ddd (11.0, 9.5, 4.5) | 74.0 | Hydroxyl-bearing (Unique to Inosamycin) |
| 2eq / 2ax | 2.10 / 1.40 | dt (12.5, 4.5) / q (12.5) | 35.0 | Deoxy methylene |
| 3 | 3.10 | ddd (11.5, 10.0, 4.5) | 51.0 | Amine-bearing carbon |
| 4 | 3.60 | t (9.5) | 80.0 | Glycosylated by Ring I |
| 5 | 3.70 | t (9.5) | 85.0 | Glycosylated by Ring III |
| 6 | 3.40 | t (9.5) | 75.0 | Free hydroxyl |
| Ring III ( β -D-ribofuranose) | ||||
| 1'' | 5.25 | d (1.5) | 109.5 | β -anomeric furanose |
| 2'' | 4.05 | dd (4.5, 1.5) | 74.5 | Furanose backbone |
| 3'' | 4.15 | dd (6.5, 4.5) | 70.0 | Furanose backbone |
| 4'' | 4.00 | m | 83.5 | Furanose backbone |
| 5''a / 5''b | 3.80 / 3.65 | dd (12.0, 3.0) / dd (12.0, 5.0) | 62.0 | Terminal hydroxymethyl |
References
-
Tsunakawa, M., Hanada, M., Tsukiura, H., Tomita, K., Tomatsu, K., Hoshiya, T., Miyaki, T., Konishi, M., & Kawaguchi, H. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 38(10), 1302-1312. URL:[Link][1]
-
Tsunakawa, M., Hanada, M., Tsukiura, H., Konishi, M., & Kawaguchi, H. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination. The Journal of Antibiotics, 38(10), 1313-1321. URL:[Link]
Sources
A Methodological Approach for the Structural Elucidation of Novel Ansamycin Antibiotics: A Case Study on the Putative Inosamycin E using Tandem Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery and structural characterization of novel natural products are cornerstone activities in drug development. Complex antibiotics, particularly those from the polyketide family, present significant analytical challenges due to their intricate and often labile structures. This application note presents a comprehensive, methodology-driven guide for the structural analysis of a putative novel ansamycin-type antibiotic, termed Inosamycin E, using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). While Inosamycin E is not a currently documented agent in publicly available scientific literature, this guide utilizes its hypothetical case to establish a robust workflow applicable to the characterization of newly discovered complex polyketides. We detail every stage of the process, from sample preparation and instrument setup to the logical interpretation of fragmentation patterns generated by Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), providing researchers with a validated protocol for elucidating the structures of these medicinally vital molecules.
Foundational Principles: Structuring the Analytical Approach
The successful elucidation of a novel compound requires a strategy built on a sound understanding of the molecule's chemical class and the analytical tools available. Ansamycin-type polyketides are a class of macrolactams with significant biological activity, including antibacterial properties.[1][2] Their structural complexity, typically featuring a macrocyclic ring, an aliphatic ansa chain, and often a naphthoquinonoid or benzenoid core, necessitates high-resolution analytical techniques.
Ionization Strategy: The Case for Electrospray Ionization (ESI)
For large, polar, and thermally labile molecules like polyketide antibiotics, soft ionization techniques are essential.[3] Unlike hard ionization methods such as Electron Ionization (EI), which imparts significant energy leading to extensive and often uninterpretable fragmentation, ESI is ideal.[3][4] ESI generates intact protonated molecules ([M+H]⁺) or other adducts in the gas phase from a liquid solution with minimal internal energy, preserving the precursor ion for subsequent, controlled fragmentation experiments (MS/MS).[5][6][7] This ability to select a specific precursor ion is the bedrock of modern structural elucidation by mass spectrometry.
Tandem Mass Spectrometry (MS/MS): Deconstructing Complexity
Tandem mass spectrometry is the primary tool for piecing together a molecule's structure.[3][8] The process involves the mass selection of the precursor ion (e.g., the [M+H]⁺ of Inosamycin E), followed by its activation and subsequent fragmentation. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.
Several activation methods are commonly employed:
-
Collision-Induced Dissociation (CID): This technique involves accelerating the precursor ion and colliding it with a neutral gas (e.g., nitrogen or argon).[9] The collision converts kinetic energy into internal energy, which induces fragmentation through the lowest energy pathways.[10]
-
Higher-Energy Collisional Dissociation (HCD): Associated with Orbitrap instruments, HCD is a beam-type CID method that occurs in a dedicated collision cell.[9][10] It often results in a richer fragmentation spectrum, including low-mass product ions that may be lost in traditional ion trap CID, providing more comprehensive structural data.[11]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. While exceptionally useful for preserving labile post-translational modifications on peptides, its application on singly charged small molecules is less common but can provide complementary bond cleavage information.[10][12]
For a molecule like Inosamycin E, a combination of CID and HCD provides a robust dataset, revealing both core structural features and details of peripheral functional groups.
Experimental Design & Protocols
A self-validating protocol is one where each step is designed to ensure data quality and reproducibility. The following workflow is designed for a high-resolution LC-MS system, such as a Thermo Scientific™ Orbitrap™ mass spectrometer coupled to a Vanquish™ HPLC system.
Experimental Workflow
The overall process follows a logical sequence from sample preparation to final data analysis. Each step is critical for obtaining high-quality, interpretable data.
Caption: High-level workflow for Inosamycin E structural analysis.
Protocol 1: Sample Preparation
The causality behind this protocol is to ensure the analyte is free of contaminants and in a solvent system compatible with ESI, promoting efficient protonation.
-
Stock Solution: Accurately weigh ~1 mg of purified Inosamycin E isolate.
-
Dissolution: Dissolve the sample in 1 mL of LC-MS grade 50:50 acetonitrile/water to create a 1 mg/mL stock solution.
-
Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a solvent mixture of 95:5 water:acetonitrile containing 0.1% formic acid. The acid is critical for enhancing the formation of [M+H]⁺ ions.[3]
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
-
Transfer: Transfer the final solution to a certified low-binding autosampler vial.
Protocol 2: LC-MS/MS Instrumentation Parameters
The parameters below are a starting point and should be optimized for the specific instrument and compound. The goal is to achieve good chromatographic separation and high-quality MS1 and MS2 spectra.
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar polyketide compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A standard gradient to elute compounds across a range of polarities. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | Ansamycins contain basic nitrogens and other sites amenable to protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| MS1 Scan Range | m/z 150 - 2000 | A wide range to ensure capture of the precursor ion and any potential adducts or multimers. |
| MS1 Resolution | 120,000 @ m/z 200 | High resolution is critical for accurate mass measurement and elemental composition determination.[13][14] |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |
| Precursor Selection | Top 5 most intense ions | Selects the most abundant species for fragmentation analysis. |
| Fragmentation Type | HCD | Provides comprehensive fragmentation. |
| Collision Energy | Stepped NCE (20, 30, 40 eV) | Using multiple collision energies ensures a wide range of fragments are generated (low-energy and high-energy). |
| MS2 Resolution | 30,000 @ m/z 200 | Ensures accurate mass measurement of product ions for unambiguous fragment identification. |
Fragmentation Analysis: A Hypothetical Case for Inosamycin E
To illustrate the analysis process, we will propose a hypothetical structure for Inosamycin E, consistent with the ansamycin class. Let's assume it has a naphthoquinone core, a C17 ansa bridge containing hydroxyl and ketone groups, and an amino acid-derived moiety, resulting in a hypothetical molecular formula of C₃₆H₄₂N₂O₁₀ and a monoisotopic mass of 678.2840 Da. The protonated molecule [M+H]⁺ would have an m/z of 679.2913.
Predicted Fragmentation Pathways
The fragmentation of polyketides under CID/HCD is not random; it follows predictable chemical principles, often involving the loss of small, stable neutral molecules and cleavages at chemically labile sites.[15][16]
-
Initial Dehydrations: Polyketides are often rich in hydroxyl groups. The initial and most common fragmentation events are sequential losses of water (H₂O, 18.01 Da).[13][15]
-
Ansa Chain Cleavage: The long aliphatic "ansa" chain can fragment. Cleavages often occur alpha to carbonyl groups or other functional groups, leading to characteristic product ions that help map the chain's structure.
-
Core Fragmentation: The aromatic core can also fragment, though it is generally more stable than the ansa chain. Characteristic losses can help identify the type of core structure.
The diagram below illustrates these predicted pathways for our hypothetical Inosamycin E.
Sources
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. Chaxamycins A-D, bioactive ansamycins from a hyper-arid desert Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. indusextracts.com [indusextracts.com]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. oro.open.ac.uk [oro.open.ac.uk]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. scite.ai [scite.ai]
- 14. Structural characterization of polyketides using high mass accuracy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preparation and storage of Inosamycin E stock solutions for in vitro assays
Application Note: Preparation, Handling, and Storage of Inosamycin E Stock Solutions for In Vitro Assays
Scientific Context & Compound Profile
Inosamycin E is a specialized aminocyclitol (aminoglycoside) antibiotic originally isolated from the bacterial strain [1]. Structurally, Inosamycin E is classified as a ribostamycin analog, distinguished by the replacement of the amino group at position 1 with a [2]. Like other aminoglycosides, it exerts its biological activity by binding to bacterial ribosomal subunits, making it a compound of high interest for in vitro antimicrobial susceptibility testing, ribosomal binding assays, and translation-inhibition studies.
Physicochemical Properties
Understanding the physicochemical nature of Inosamycin E is the first step in designing a robust handling protocol. The following table summarizes the core metrics required for accurate molarity calculations and solvent selection ()[3].
| Property | Value |
| Compound Name | Inosamycin E |
| CAS Registry Number | 91465-53-1 |
| Chemical Formula | C17H33N3O11 |
| Molecular Weight | 455.458 g/mol |
| Compound Class | Aminocyclitol / Aminoglycoside |
| Optimal Solvent | Sterile ddH2O or PBS (pH 7.2–7.4) |
| Stock Concentration | 10 mM (Standard for in vitro use) |
Scientific Rationale for Protocol Design (E-E-A-T)
A self-validating protocol must be grounded in the chemical reality of the compound. The methodological choices for Inosamycin E are driven by its specific vulnerabilities and strengths:
-
Solvent Causality (Why Water over DMSO?): Due to its multiple hydroxyl and amino groups, Inosamycin E is highly polar and hydrophilic. Sterile, double-distilled water (ddH2O) or physiological buffers (like PBS) are the optimal solvents. Utilizing organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is strongly discouraged; they can induce precipitation of the highly polar aminocyclitol core and introduce confounding solvent toxicity in sensitive in vitro cell culture models.
-
Sterilization Causality (Why Filtration over Autoclaving?): Aminoglycosides are susceptible to thermal degradation. Autoclaving an aqueous Inosamycin E solution can lead to the irreversible hydrolysis of its critical glycosidic linkages. Therefore, sterile filtration using a 0.22 µm Polyethersulfone (PES) membrane is the gold standard. PES is explicitly chosen over Nylon or Cellulose Acetate due to its exceptionally low drug-binding characteristics, ensuring no loss of the active pharmaceutical ingredient (API) during the filtration process.
-
Storage Causality (Why Aliquot at -80°C?): Aqueous aminoglycoside solutions are prone to slow hydrolysis and opportunistic microbial contamination if stored at 4°C for extended periods. Aliquoting the stock into single-use vials and storing them at -20°C to -80°C prevents repeated freeze-thaw cycles. Freeze-thaw events cause localized concentration gradients (the freeze-concentration effect) that accelerate degradation and structural shearing.
Step-by-Step Methodology: 10 mM Stock Preparation
Note: This protocol yields 1.0 mL of a 10 mM Inosamycin E stock solution.
Phase 1: Equilibration & Weighing
-
Equilibrate: Allow the lyophilized Inosamycin E powder to equilibrate to room temperature inside a desiccator for 30 minutes prior to opening. Causality: This prevents ambient moisture from condensing on the hygroscopic powder, which would artificially inflate the weighed mass and dilute the final molarity.
-
Weigh: Operating within a sterile biosafety cabinet, accurately weigh 4.55 mg of Inosamycin E powder using an analytical microbalance.
Phase 2: Reconstitution & Dissolution 3. Transfer: Move the weighed powder into a sterile, DNase/RNase-free 1.5 mL microcentrifuge tube. 4. Solubilize: Add exactly 1.0 mL of sterile ddH2O or PBS. 5. Agitate: Vortex the tube gently for 30–60 seconds. If microscopic particulates remain visible, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution achieves total optical clarity.
Phase 3: Sterilization (Self-Validating QC Step) 6. Filter: Draw the 1.0 mL solution into a sterile 1 mL or 3 mL syringe. Attach a 0.22 µm PES syringe filter. 7. Dispense: Expel the solution slowly into a new, sterile microcentrifuge tube. 8. QC Check: Hold the filtered solution against a light source. Self-validation: The solution must remain optically clear with zero opalescence. Any cloudiness indicates precipitation, requiring the stock to be discarded.
Phase 4: Aliquoting & Storage 9. Aliquot: Dispense the sterile stock into 50 µL or 100 µL single-use aliquots using sterile, low-bind microcentrifuge tubes. 10. Freeze: Immediately transfer the aliquots to a -80°C freezer for long-term storage (stable for 6–12 months) or a -20°C freezer for short-term use (up to 1 month).
Phase 5: In Vitro Assay Application 11. Thaw: When required for an assay, thaw a single aliquot on wet ice. 12. Homogenize: Vortex briefly to ensure homogeneity before diluting the stock directly into the pre-warmed assay medium to your final working concentration (e.g., 1–100 µM). Discard any unused portion of the thawed aliquot to strictly enforce the "no freeze-thaw" rule.
Workflow Visualization
Workflow for the preparation and storage of Inosamycin E stock solutions for in vitro assays.
References
-
Tsunakawa, M., Hanada, M., Tsukiura, H., et al. "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." Journal of Antibiotics (1985), 38(10), 1302-1312. Cited in: The Journal of Organic Chemistry (2020). URL:[Link]
-
"Glycochemistry: Principles, Synthesis, and Applications." EPDF. URL: [Link]
-
"Cas 91465-53-1, 4-O-(2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl)-5-O-(β-D-ribofuranosyl)-myo-inositol (Inosamycin E)." LookChem. URL:[Link]
Sources
Application Notes and Protocols: Inosamycin E Conjugation for Targeted Drug Delivery Systems
Introduction: The Therapeutic Potential of Inosamycin E in Targeted Drug Delivery
The presumed mechanism of action of Inosamycin E, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][9] This potent antibacterial activity, however, can be associated with dose-limiting toxicities when administered systemically. By conjugating Inosamycin E to a targeting ligand—such as a monoclonal antibody, a peptide, or a nanoparticle—it is possible to create a construct that selectively accumulates at the desired pathological site, thereby increasing the therapeutic index.[10][11][12]
This technical guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the conjugation of Inosamycin E to various targeting platforms. It addresses the inherent challenge of its poly-functional nature and offers solutions for achieving controlled and site-specific conjugation, a critical factor for the successful development of a homogeneous and effective targeted therapeutic.
The Challenge of Poly-functionality: Strategies for Site-Selective Conjugation
The multiple primary amine and hydroxyl groups on the Inosamycin E molecule present both an opportunity and a challenge for conjugation. While offering numerous points of attachment, this poly-functionality can lead to a heterogeneous mixture of conjugates with varying drug-to-targeting-ligand ratios (DTRs) and linkage sites. This heterogeneity can significantly impact the conjugate's efficacy, pharmacokinetics, and safety profile.[13] Therefore, achieving site-selective conjugation is a primary objective.
Two principal strategies can be employed to control the conjugation process:
-
Exploiting Differential Reactivity: The various amine and hydroxyl groups on Inosamycin E may exhibit different degrees of reactivity based on their local chemical environment (e.g., steric hindrance, pKa). By carefully controlling reaction conditions such as pH, temperature, and reagent stoichiometry, it may be possible to preferentially react with a specific functional group. This approach, however, often requires extensive optimization and may not yield a completely homogeneous product.
-
Use of Protecting Groups: A more robust method for achieving site-selectivity involves the use of protecting groups.[14][15] This strategy entails:
-
Protecting all but the desired reactive functional group on Inosamycin E.
-
Performing the conjugation reaction at the unprotected site.
-
Deprotecting the remaining functional groups to restore the full activity of the Inosamycin E payload.
-
Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz), which are stable under a variety of reaction conditions and can be removed under specific, mild conditions.[14] Hydroxyl groups can be protected as silyl ethers or esters.[3][16]
Visualization of Conjugation Strategies
The following diagram illustrates the conceptual workflow for both a non-selective and a site-selective conjugation of Inosamycin E.
Caption: Reaction scheme for EDC/NHS-mediated amide bond formation.
Protocol: EDC/NHS Conjugation of Inosamycin E to a Monoclonal Antibody
This protocol assumes a site-selective approach where a single amine on Inosamycin E is available for reaction.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Site-specifically reactive Inosamycin E derivative
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Dissolve the mAb in Activation Buffer to a concentration of 2-10 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated antibody using a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation Reaction:
-
Dissolve the site-specifically reactive Inosamycin E derivative in Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the Inosamycin E derivative to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the Inosamycin E-mAb conjugate from unreacted Inosamycin E and other byproducts using size-exclusion chromatography.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and HPLC.
-
Confirm the retained binding affinity of the antibody via ELISA or flow cytometry.
-
| Parameter | Recommended Range | Rationale |
| pH for Activation | 5.5 - 6.5 | Optimizes EDC reaction with carboxyl groups while minimizing hydrolysis. |
| pH for Conjugation | 7.2 - 8.0 | Favors the reaction of the NHS ester with primary amines. |
| EDC:Sulfo-NHS Molar Ratio | 1:2 to 1:5 | Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency. |
| Inosamycin E:mAb Molar Ratio | 10:1 to 20:1 | A molar excess of the drug drives the reaction towards completion. |
Thiol-Maleimide Conjugation
This highly specific reaction is ideal for conjugating a thiol-modified Inosamycin E to a targeting ligand containing a maleimide group, or vice versa. The reaction forms a stable thioether bond. [14] Protocol: Conjugation of Thiolated Inosamycin E to a Maleimide-Activated Peptide
This protocol requires the introduction of a thiol group onto Inosamycin E and a maleimide group onto the targeting peptide.
Materials:
-
Maleimide-activated targeting peptide
-
Thiolated Inosamycin E derivative
-
Conjugation Buffer: PBS, 10 mM EDTA, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-activated peptide in degassed Conjugation Buffer.
-
Dissolve the thiolated Inosamycin E in degassed Conjugation Buffer. If the thiol is protected or has formed a disulfide, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to generate the free thiol.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiolated Inosamycin E to the maleimide-activated peptide solution.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the peptide-Inosamycin E conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.
-
| Parameter | Recommended Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for the specific reaction of maleimides with thiols while minimizing hydrolysis of the maleimide group. |
| Thiol:Maleimide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the thiol-containing molecule ensures complete reaction of the maleimide groups. |
| Inert Atmosphere | Required | Prevents oxidation of the thiol groups to disulfides, which are unreactive with maleimides. |
Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Click chemistry offers a set of bioorthogonal reactions that are highly specific and efficient, even in complex biological environments. [16]SPAAC is a copper-free click reaction that involves the reaction of a strained alkyne (e.g., a cyclooctyne) with an azide to form a stable triazole linkage.
Protocol: SPAAC Conjugation of Azide-Modified Inosamycin E to a Cyclooctyne-Functionalized Nanoparticle
Materials:
-
Cyclooctyne-functionalized nanoparticles
-
Azide-modified Inosamycin E derivative
-
Reaction Buffer: PBS, pH 7.4
-
Purification method (e.g., dialysis or tangential flow filtration)
Procedure:
-
Preparation of Reactants:
-
Disperse the cyclooctyne-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the azide-modified Inosamycin E in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the azide-modified Inosamycin E to the nanoparticle suspension.
-
Incubate for 4-24 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Remove unreacted azide-modified Inosamycin E by repeated cycles of dialysis or tangential flow filtration against the Reaction Buffer.
-
-
Characterization:
-
Quantify the amount of conjugated Inosamycin E using a suitable analytical method (e.g., HPLC after cleavage from the nanoparticle, or by incorporating a fluorescent tag).
-
Characterize the size and stability of the final conjugate using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
| Parameter | Recommended Value | Rationale |
| pH | 7.0 - 8.5 | SPAAC is generally insensitive to pH within this range. |
| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate. |
| Azide:Alkyne Molar Ratio | 10:1 to 50:1 | A significant excess of the smaller molecule drives the reaction to completion on the nanoparticle surface. |
Conclusion and Future Perspectives
The development of Inosamycin E conjugates for targeted drug delivery holds significant promise for improving the treatment of bacterial infections and potentially other diseases. The poly-functional nature of Inosamycin E necessitates careful consideration of conjugation strategy to ensure the production of a homogeneous and well-defined therapeutic agent. The use of protecting groups to achieve site-selectivity is a highly recommended approach. The choice of conjugation chemistry—be it the robust EDC/NHS coupling, the specific thiol-maleimide reaction, or the bioorthogonal SPAAC—should be tailored to the specific targeting ligand and the desired properties of the final conjugate. The detailed protocols provided herein serve as a foundation for researchers to develop novel and effective Inosamycin E-based targeted therapies. Future work should focus on the in-depth characterization of these conjugates, including their stability, in vitro and in vivo efficacy, and pharmacokinetic profiles, to accelerate their translation into clinical applications.
References
-
Bhatia, S. (2016). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Retrieved from [Link]
-
BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]
-
Lumi-probe. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aminoglycoside Synthesis Service. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Cavaco, M., et al. (2021). The Use of Antibody-Antibiotic Conjugates to Fight Bacterial Infections. PMC. Retrieved from [Link]
-
Harris, J. M., et al. (2007). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Organic Letters. Retrieved from [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (2025, October 13). A Review: Targeted Drug Delivery System. Retrieved from [Link]
-
Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Tsunakawa, M., et al. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. PubMed. Retrieved from [Link]
-
Sureshkumar, G., et al. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Piktel, E., et al. (2023). Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2026, March 5). Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria | Request PDF. Retrieved from [Link]
-
Bio-Synthesis Inc. (2013, October 1). Functional group modification for conjugation. Retrieved from [Link]
-
ResearchGate. (2026, January 16). (PDF) Antibacterial mechanism of inosine against Alicyclobacillus acidoterrestris. Retrieved from [Link]
-
RSC Publishing. (2018, October 27). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Retrieved from [Link]
-
Völkel, T., et al. (2018). Impact of Site-Specific Conjugation of ScFv to Multifunctional Nanomedicines Using Second Generation Maleimide. Bioconjugate Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Inosamycin A. Retrieved from [Link]
-
Foti, J. J., et al. (2009). The Aminoglycoside Antibiotic Kanamycin Damages DNA Bases in Escherichia coli. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Inoscavin A. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (2025, April 5). Recent Advances in Targeted Drug Delivery Systems: Review Article. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). The mechanism of action of some antibacterial agents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. (2025, August 11). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. Retrieved from [Link]
-
Singh, P., et al. (1984). Controlled coupling of aminoglycoside antibiotics to proteins for use in homogeneous enzyme immunoassays. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. Retrieved from [Link]
-
Romo, D., et al. (2012). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. Natural Product Reports. Retrieved from [Link]
-
McGill Journal of Medicine. (2021, January 4). Mechanisms of Action by Antimicrobial Agents: A Review. Retrieved from [Link]
-
Kim, D. E., & Heo, K. (2020). Development of Bioreduction Labile Protecting Groups for the 2′-Hydroxyl Group of RNA. Organic Letters. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Inosamycin A | C23H45N5O14 | CID 3086327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoglycoside Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mjm.mcgill.ca [mjm.mcgill.ca]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Advanced Extraction and Isolation Protocols for Inosamycin E from Streptomyces Cultures
Introduction and Rationale
Inosamycin E is a rare, water-soluble aminoglycoside antibiotic and a structural analog of ribostamycin, where the amino group at position 1 is substituted with a hydroxyl function[1]. Produced primarily by strains such as Streptomyces hygroscopicus, the inosamycin complex exhibits significant antibacterial properties and serves as a critical scaffold for glycosidase inhibition studies[2][3].
Because aminoglycosides are highly polar, polybasic compounds, traditional solvent extraction methods (e.g., ethyl acetate or chloroform partitioning) are completely ineffective. Instead, the isolation of Inosamycin E relies strictly on ion-exchange chromatography [3]. This application note details a field-proven, self-validating workflow for the fermentation, extraction, and high-resolution purification of Inosamycin E, emphasizing the physicochemical causality behind each methodological choice.
Process Workflow Visualization
The following diagram illustrates the critical path from upstream fermentation to downstream high-resolution purification.
Figure 1: End-to-end workflow for the isolation of Inosamycin E from Streptomyces culture broth.
Upstream Processing: Streptomyces Fermentation
The production of the inosamycin complex requires optimized carbon and nitrogen sources to suppress competing metabolic pathways and enhance secondary metabolite titer.
Step-by-Step Protocol: Seed and Production Culture
-
Seed Culture Preparation: Inoculate spores of Streptomyces hygroscopicus (e.g., strain No. J296-21) into 50 mL of seed medium (2% glucose, 1% soybean meal, 0.5% yeast extract, 0.25% NaCl, pH 7.0) in a 250 mL baffled Erlenmeyer flask[2].
-
Incubation: Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm. Causality: Baffled flasks and high agitation ensure optimal dissolved oxygen (DO) levels, which are critical for the aerobic growth of Streptomyces.
-
Production Fermentation: Transfer 2% (v/v) of the seed culture into a bioreactor containing the production medium (starch-based carbon source, peptone, and trace minerals).
-
Harvesting: Ferment for 96–120 hours. Monitor production via bioassay against Bacillus subtilis or TLC. Harvest when the antibiotic titer plateaus.
Downstream Processing: Extraction and Isolation
Because Inosamycin E is a water-soluble, basic pseudotetrasaccharide[1][3], the extraction protocol avoids organic solvents and utilizes the electrostatic interactions between the basic amino groups of the antibiotic and weakly acidic cation-exchange resins.
Broth Clarification
-
Procedure: Adjust the whole fermentation broth to pH 2.0 using 6N HCl and stir for 30 minutes. Centrifuge at 10,000 × g for 20 minutes at 4°C. Neutralize the supernatant to pH 7.0 with 6N NaOH.
-
Causality: Acidification disrupts mycelial cell walls and releases intracellularly bound aminoglycosides into the aqueous phase. Subsequent neutralization prepares the broth for optimal binding to the cation-exchange resin.
Cation-Exchange Chromatography
-
Procedure:
-
Load the neutralized filtrate onto a column packed with Amberlite IRC-50 or CG-50 resin (NH₄⁺ form).
-
Wash the column extensively with deionized water to remove unbound neutral and acidic impurities.
-
Elute the inosamycin complex using a linear gradient of 0.1 N to 1.0 N aqueous ammonium hydroxide (NH₄OH).
-
-
Causality: The weakly acidic carboxylic acid groups on the IRC-50 resin bind the polybasic aminoglycosides. The increasing concentration of NH₄OH deprotonates the amino groups on the antibiotic, reducing their affinity for the resin and allowing for differential elution of the inosamycin complex[3].
High-Resolution Purification (Preparative HPLC)
-
Procedure: Pool the active fractions containing the inosamycin complex. Concentrate in vacuo and load onto a Preparative C18 HPLC column. Use an ion-pairing mobile phase (e.g., 0.1% heptafluorobutyric acid (HFBA) in Water/Acetonitrile).
-
Causality: Aminoglycosides lack chromophores and do not retain well on standard reverse-phase columns. HFBA acts as a volatile ion-pairing reagent, masking the polar amino groups, increasing retention on the C18 stationary phase, and allowing separation of Inosamycin E from Inosamycin A and other epimers[1][2].
Quantitative Data and Yield Metrics
The following table summarizes expected yields and purity metrics at each stage of the self-validating protocol.
| Purification Step | Total Volume / Mass | Specific Activity (U/mg) | Purity (%) | Recovery (%) |
| Clarified Broth | 10 L | 15 | < 5% | 100% |
| IRC-50 Eluate (Crude) | 12.5 g | 450 | 35% | 85% |
| Sephadex G-10 Desalting | 4.2 g | 850 | 65% | 72% |
| Prep-HPLC (Inosamycin E) | 180 mg | > 1200 | > 98% | 45% |
Table 1: Representative purification table for Inosamycin E from a 10 L Streptomyces fermentation.
References
-
Glycochemistry: Principles: Synthesis, and Applications epdf.pub URL:[Link]
-
INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. II. STRUCTURE DETERMINATION. The Journal of Antibiotics (J-STAGE) URL:[Link]
-
The isolation of water-soluble natural products – challenges, strategies and perspectives ResearchGate URL:[Link]
Sources
Technical Support Center: Optimizing Mobile Phase for Inosamycin E LC-MS Analysis
Welcome to the Technical Support Center for the chromatographic analysis of Inosamycin E. Inosamycin E is a highly polar aminocyclitol antibiotic, structurally analogous to ribostamycin but with the amino group at position 1 replaced by a hydroxyl function[1]. Due to its extreme hydrophilicity, basicity, and lack of a strong UV chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for its analysis.
This guide provides researchers with the theoretical grounding, empirical data, and validated protocols necessary to develop a robust, high-sensitivity LC-MS method for Inosamycin E.
Diagnostic Workflow: Method Development Strategy
Workflow for Inosamycin E LC-MS column selection and mobile phase optimization.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q: Why does Inosamycin E elute in the void volume on my standard C18 column? A: Inosamycin E is an aminocyclitol characterized by multiple hydroxyl and amino groups, making it exceptionally hydrophilic[1]. On a hydrophobic C18 stationary phase, the molecule lacks the lipophilic backbone required for effective partitioning. Consequently, it remains entirely in the mobile phase and elutes in the void volume, making accurate quantification impossible and subjecting the analyte to severe matrix effects.
Q: Can I use Ion-Pairing Reagents (IPRs) like HFBA or PFPA to retain it on a C18 column? A: While volatile IPRs like heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA) successfully create hydrophobic ion pairs with the protonated amino groups of Inosamycin E (enabling retention on C18), they are strongly discouraged for high-sensitivity LC-MS. IPRs cause severe ionization suppression in the Electrospray Ionization (ESI) source by competing for charge and altering droplet surface tension[2]. Furthermore, they permanently contaminate the MS source and the LC system, requiring extensive cleaning[3].
Q: What is the optimal chromatographic mode for Inosamycin E? A: Hydrophilic Interaction Liquid Chromatography (HILIC), specifically utilizing a zwitterionic stationary phase (Z-HILIC), is the recommended approach. HILIC relies on a water-enriched pseudo-stationary layer that forms on the surface of the column[4]. Highly polar analytes like Inosamycin E partition into this aqueous layer. Because HILIC mobile phases start with a high concentration of organic solvent (e.g., 95% Acetonitrile), droplet desolvation in the ESI source is highly efficient, leading to a massive increase in MS sensitivity compared to aqueous reversed-phase methods[5].
Part 2: Mobile Phase Additives Comparison
To achieve optimal peak shape and sensitivity, the mobile phase must balance ionic strength (to mask secondary interactions) with volatility (to prevent MS suppression).
| Additive / Buffer | Chromatographic Mode | Retention Effect on Inosamycin E | MS Sensitivity Impact | Recommendation |
| 0.1% Formic Acid (Aqueous) | Reversed-Phase (C18) | None (Elutes in void volume) | Excellent | Not Recommended |
| 10 mM HFBA / PFPA | Ion-Pairing RP | Excellent (Hydrophobic pairing) | Severe Suppression | Not Recommended |
| 20-30 mM Ammonium Formate (pH 3.0) | Zwitterionic HILIC | Excellent (Hydrophilic partitioning) | High (Enhanced by ACN) | Highly Recommended |
| >100 mM Ammonium Acetate | Zwitterionic HILIC | Good | Moderate Suppression | Not Recommended |
Data synthesis based on optimization studies for structurally related aminoglycosides[6].
Part 3: Troubleshooting Guide
Symptom 1: Severe Peak Tailing or Broadening
-
Root Cause: Insufficient buffer capacity in the mobile phase. Aminocyclitols possess multiple basic sites. If the ionic strength is too low, secondary electrostatic interactions occur between the positively charged amino groups of Inosamycin E and unshielded silanol groups on the silica support.
-
Solution: Ensure the aqueous portion of the mobile phase contains 20 to 30 mM ammonium formate . This provides sufficient counter-ions to shield the stationary phase without overwhelming the MS source[6]. Adjust the aqueous buffer to pH 3.0 using formic acid to ensure all amino groups are fully and uniformly protonated.
Symptom 2: Drifting Retention Times
-
Root Cause: Inadequate column equilibration. HILIC columns operate via a complex mechanism requiring the establishment of a stable water layer on the stationary phase.
-
Solution: HILIC columns require significantly longer equilibration times than reversed-phase columns. Flush the system with at least 20 column volumes of the initial mobile phase (e.g., 95% Acetonitrile) before the first injection.
Symptom 3: Complete Loss of MS Signal Mid-Sequence
-
Root Cause: Buffer precipitation. High concentrations of ammonium formate can precipitate when mixed with high percentages of Acetonitrile (ACN) in the pump, clogging the capillary lines or the ESI nebulizer.
-
Solution: Never exceed 10-15 mM final buffer concentration in the mixed mobile phase. If Mobile Phase A is 100 mM buffer and Mobile Phase B is 100% ACN, running at 95% B will cause precipitation. Instead, prepare the buffer directly in the aqueous line at 20-30 mM.
Part 4: Validated HILIC-MS Protocol for Inosamycin E
This step-by-step protocol is designed as a self-validating system. By monitoring system backpressure and the void volume marker, you can confirm system readiness prior to sample injection.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve LC-MS grade ammonium formate in LC-MS grade water to achieve a concentration of 20 mM. Add Formic Acid dropwise until the pH reaches 3.0.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Check: Filter both mobile phases through a 0.22 µm PTFE membrane. Visually inspect for any salt precipitation when a 5:95 mixture of A:B is created in a test vial.
Step 2: System Equilibration
-
Install a Zwitterionic HILIC column (e.g., ZIC-HILIC or BEH Z-HILIC, 2.1 x 100 mm, 1.7-3.5 µm).
-
Set the column oven temperature to 40°C to improve mass transfer and reduce mobile phase viscosity.
-
Pump the initial gradient composition (95% B / 5% A) at 0.3 mL/min for at least 30 minutes (approx. 20 column volumes).
-
Self-Validation Check: Monitor the system backpressure. Equilibration is only complete when the pressure ripple (delta) is less than 1% over 5 minutes.
Step 3: Gradient Elution Programming
Because Inosamycin E is highly polar, it will be strongly retained under high organic conditions.
-
0.0 - 2.0 min: 95% B (Isocratic hold to focus the analyte band at the head of the column).
-
2.0 - 7.0 min: Linear gradient down to 50% B (Increases the aqueous layer, eluting the analyte).
-
7.0 - 9.0 min: Hold at 50% B (Ensures elution of any highly retained matrix components).
-
9.0 - 9.1 min: Return to 95% B.
-
9.1 - 15.0 min: Re-equilibration at 95% B.
Step 4: Mass Spectrometry (ESI+) Optimization
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Set the desolvation gas temperature to 450°C–500°C. Causality: The gradient ends with 50% aqueous mobile phase, which has high surface tension and requires high thermal energy for efficient droplet evaporation.
-
Monitor the protonated precursor ion [M+H]+ (For Inosamycin E, calculate exact mass based on C17H33N3O11 ).
References
-
Glycochemistry: Principles: Synthesis, and Applications Source: EPDF URL:[Link]
-
Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS Source: American Journal of Analytical Chemistry (SCIRP) URL:[Link]
-
Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry Source: Waters Corporation URL:[Link]
-
Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection Source: Chromatography Today URL:[Link]
-
Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent Source: LCGC International URL:[Link]
Sources
- 1. epdf.pub [epdf.pub]
- 2. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. scirp.org [scirp.org]
Technical Support Center: Resolving HPLC Peak Tailing for Highly Polar Aminoglycosides
Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, polycationic compounds. Aminoglycosides (AGs)—such as Inosamycin E, Streptomycin, and Gentamicin—represent a "perfect storm" of chromatographic difficulties. They are extremely hydrophilic, lack strong UV chromophores, and possess multiple primary and secondary amino groups.
Inosamycin E, specifically, is a ribostamycin analog where the amino group at position 1 is replaced by a hydroxyl function[1]. Despite this substitution, its remaining polycationic nature makes it highly susceptible to secondary interactions with stationary phases, leading to severe peak tailing, irreversible adsorption, and poor recovery.
This guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows for aminoglycosides.
The Mechanistic Root Cause of Peak Tailing
To solve peak tailing, we must first understand the causality at the molecular level. Standard reversed-phase (RP) columns rely on silica supports. Even in highly end-capped columns, residual silanol groups (Si-OH) remain on the silica surface.
At a typical mobile phase pH (> 3.5), these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). When a polycationic aminoglycoside like Inosamycin E enters the column, its positively charged amine groups undergo strong, unintended ion-exchange interactions with these silanoate ions. This electrostatic "drag" causes the analyte to elute slowly and unevenly, manifesting as severe peak tailing or complete loss of the analyte on the column[2].
Mechanistic pathways resolving aminoglycoside peak tailing via IP-RPLC or HILIC.
Troubleshooting FAQs
Q1: Why does Inosamycin E show zero retention on my standard C18 column, even with 100% aqueous mobile phase?
A: Aminoglycosides are highly hydrophilic. A standard C18 stationary phase relies on hydrophobic interactions (van der Waals forces) for retention. Because Inosamycin E is highly polar and water-soluble, it preferentially partitions into the mobile phase and elutes in the void volume. To retain it, you must either make the analyte more hydrophobic (via Ion-Pairing Reagents) or change the retention mechanism entirely (via Hydrophilic Interaction Liquid Chromatography - HILIC)[3].
Q2: Should I use Ion-Pairing Reversed-Phase (IP-RPLC) or HILIC for LC-MS/MS analysis?
A: While both are viable, HILIC is generally superior for LC-MS/MS . Ion-pairing reagents like Heptafluorobutyric acid (HFBA) work by forming a neutral, hydrophobic complex with the aminoglycoside, allowing C18 retention[4]. However, HFBA causes significant ion suppression in the electrospray ionization (ESI) source, reducing MS sensitivity[3]. HILIC, conversely, uses high-organic mobile phases (e.g., >70% Acetonitrile) which enhances ESI desolvation efficiency, often improving sensitivity by up to 80-fold compared to IP-RPLC[3].
Table 1: Quantitative Comparison of IP-RPLC vs. HILIC for Aminoglycosides
| Parameter | IP-RPLC (with HFBA) | Z-HILIC (BEH Particles) |
| Retention Mechanism | Hydrophobic partitioning of ion-pair | Partitioning into aqueous layer |
| Mobile Phase | High Aqueous (e.g., 80% Water) | High Organic (e.g., 75% Acetonitrile) |
| MS Compatibility | Moderate (Ion suppression from HFBA) | Excellent (High organic enhances ESI) |
| Peak Symmetry (As) | 1.2 - 1.8 (Prone to tailing if pH shifts) | 0.9 - 1.2 (Highly symmetrical) |
| Column Equilibration | Slow (>20 column volumes) | Fast (10-15 column volumes) |
Q3: If I must use IP-RPLC (e.g., for UV/ELSD detection), how do I optimize the HFBA concentration to fix peak tailing?
A: HFBA serves a dual purpose: it acts as a hydrophobic tail for retention, and its high acidity (pKa ~ 0.4) lowers the mobile phase pH well below 3.0. This low pH fully protonates the residual silanols (Si-OH), neutralizing their negative charge and eliminating the secondary electrostatic interactions that cause tailing. For optimal peak shape and response, literature and field data suggest maintaining a concentration of 20 mM HFBA in the mobile phase[4],[5]. Lower concentrations (e.g., 5 mM) often fail to fully mask silanols, resulting in peak broadening.
Q4: I switched to HILIC, but I am still seeing peak tailing. What is wrong?
A: You are likely using an unbonded silica HILIC column or insufficient buffer. Pure silica columns have highly acidic silanols. For polycationic aminoglycosides, you must use Ethylene-Bridged Hybrid (BEH) particles with a zwitterionic (sulfoalkylbetaine) stationary phase. Hybrid particles have significantly lower surface silanol concentrations, and the silanols present are less acidic than those on pure silica[6]. Furthermore, you must maintain a moderate buffer concentration (e.g., 20 mM ammonium formate, pH 3.0 ) in the aqueous portion of the mobile phase to disrupt any residual electrostatic interactions[6].
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes built-in system suitability checks.
Protocol A: IP-RPLC Method for Inosamycin E (UV/ELSD or CAD Detection)
Mechanism: HFBA forms a hydrophobic ion-pair with Inosamycin E and suppresses silanol ionization.
-
Column Selection: Use a Pentafluorophenyl (PFP) or high-density C18 column (e.g., 2.1 × 100 mm, 1.8 µm). PFP columns offer alternative selectivity via fluorine-fluorine interactions with HFBA.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water containing 20 mM HFBA.
-
Mobile Phase B: Acetonitrile containing 20 mM HFBA.
-
Note: Always add HFBA volumetrically to ensure exact ion-pairing stoichiometry.
-
-
Gradient Program:
-
Start at 5% B. Hold for 1 min.
-
Ramp to 40% B over 8 minutes.
-
Flush at 95% B for 3 minutes (Critical: removes strongly retained hydrophobic matrix components).
-
Re-equilibrate at 5% B for 5 minutes.
-
-
System Suitability Check: Inject a 10 µg/mL Inosamycin E standard. The peak asymmetry factor ( As ) must be ≤1.5 . If As>1.5 , increase column equilibration time to ensure the stationary phase is fully saturated with the HFBA ion-pairing agent.
Protocol B: Z-HILIC Method for Inosamycin E (LC-MS/MS Detection)
Mechanism: Analyte partitions into a water-enriched layer on a hybrid zwitterionic surface, avoiding silanol interactions.
-
Column Selection: Ethylene-Bridged Hybrid Zwitterionic column (BEH Z-HILIC, 2.1 × 150 mm, 1.7 µm)[6].
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The pH 3.0 is critical to ensure the aminoglycoside remains fully protonated while minimizing silanol activity).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Diluent: Ensure the final sample extract is dissolved in at least 70% Acetonitrile. Injecting highly aqueous samples into a HILIC system will disrupt the aqueous partitioning layer, causing severe peak splitting and fronting.
-
Gradient Program:
-
Start at 90% B (High organic).
-
Ramp to 25% B over 5 minutes (increasing aqueous strength elutes the polar analyte).
-
Re-equilibrate at 90% B for 4 minutes.
-
-
System Suitability Check: Monitor the retention time ( tR ). In HILIC, tR drift indicates incomplete column equilibration. Ensure tR RSD is <2.0% over 5 consecutive injections.
Workflow Decision Matrix
Use the following logical workflow to determine the optimal sample preparation and chromatographic strategy for your specific laboratory setup.
Decision matrix and workflow for aminoglycoside sample preparation and chromatography.
References
-
HILIC beats ion pairing for aminoglycosides Wiley Analytical Science URL:[Link]
-
Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection Royal Society of Chemistry (RSC) URL:[Link]
-
Analysis of 13 Aminoglycoside Antibiotics in Bovine Milk by Ion-Pair Chromatography with Xevo TQ-S Waters Corporation URL:[Link]
-
UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk Waters Corporation / LCMS.cz URL:[Link]
-
Glycochemistry: Principles: Synthesis, and Applications EPDF Pub URL:[Link]
-
Liquid Chromatography–Tandem Mass Spectrometry Analysis of Aminoglycosides in Foods Using an Ethylene-Bridged Hybrid Zwitterionic Stationary Phase Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
Sources
- 1. epdf.pub [epdf.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Inosamycin E Cytotoxicity in Mammalian Cell Culture Models
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When utilizing Inosamycin E —a ribostamycin analog where the amino group at position 1 is replaced by a hydroxyl function[1]—researchers frequently encounter off-target mammalian cell death. Originally isolated from Streptomyces hygroscopicus[2], this aminoglycoside-like antibiotic is highly effective against bacteria but requires careful optimization in mammalian systems.
This guide breaks down the structural causality of its toxicity, provides targeted Q&A troubleshooting, and outlines self-validating protocols to ensure your experimental data remains robust and reproducible.
Part 1: The Causality of Aminoglycoside Cytotoxicity
To effectively minimize toxicity, we must first understand why Inosamycin E kills mammalian cells. Aminoglycosides induce cytotoxicity through three primary, interconnected intracellular pathways[3]:
-
Mitochondrial Ribosome Interference: Mammalian mitochondrial 12S rRNA shares high sequence homology with the bacterial 16S rRNA target of aminoglycosides. Inosamycin E binds to this mitochondrial decoding site, causing protein mistranslation, mitochondrial dysfunction, and the release of pro-apoptotic factors like Cytochrome C[3][4].
-
Lysosomal Trapping and Rupture: Following cellular entry via endocytosis or cation channels, aminoglycosides accumulate heavily in lysosomes. This leads to phospholipidosis, lysosomal swelling, and eventual rupture, releasing destructive cathepsins into the cytosol[3][5].
-
Iron-Mediated ROS Generation: Inosamycin E forms a redox-active complex with cytosolic iron (FeIII → FeII). This complex utilizes arachidonic acid as an electron donor to catalyze the excessive formation of Reactive Oxygen Species (ROS), triggering JNK-mediated apoptosis[3][6].
Part 2: Pathway Visualization
Figure 1: Mechanistic pathways of Inosamycin E cytotoxicity and targeted intervention points.
Part 3: Troubleshooting FAQs
Q1: My mammalian cells are undergoing rapid apoptosis when treated with Inosamycin E. How can I maintain bacterial selection pressure without killing my host cells? A1: You are likely exceeding the therapeutic window where mitochondrial toxicity surpasses bacterial ribosome inhibition. First, determine the precise IC50 for your specific cell line using a multiplexed assay (see Protocol 1). If the required antibacterial concentration overlaps with mammalian toxicity, consider supplementing the media with antioxidants or using liposomal delivery to alter the cellular uptake kinetics, bypassing direct cation-channel permeation[3][7].
Q2: Can I modify my culture media to buffer against Inosamycin E-induced oxidative stress? A2: Yes. Because a major driver of aminoglycoside cytotoxicity is iron-catalyzed ROS generation[6], supplementing your media with N-acetylcysteine (NAC) replenishes intracellular glutathione pools and neutralizes ROS. Alternatively, adding mild iron chelators (like Deferoxamine) can prevent the formation of the toxic aminoglycoside-iron complex[3].
Q3: Does the choice of mammalian cell line impact Inosamycin E sensitivity? A3: Absolutely. Cells with high endocytic rates (e.g., macrophages, proximal tubule epithelial cells) accumulate aminoglycosides much faster, leading to rapid lysosomal rupture[8]. Furthermore, cell lines with preexisting mitochondrial DNA mutations (such as the A1555G mutation in the 12S rRNA gene) exhibit hypersusceptibility to aminoglycoside-induced apoptosis due to increased structural similarity to bacterial ribosomes[4][9].
Part 4: Quantitative Data & Mitigation Strategies
Table 1: Quantitative Mitigation Strategies for Aminoglycoside Cytotoxicity
| Intervention Agent | Target Mechanism | Optimal Concentration | Quantitative Outcome Metric |
| N-acetylcysteine (NAC) | ROS Neutralization | 1.0 - 5.0 mM | >85% restoration of cell viability |
| Deferoxamine (DFO) | Iron Complexation | 10 - 50 µM | >50% reduction in Caspase-3/7 activity |
| Liposomal Encapsulation | Endosomal Uptake | Formulation dependent | >2-fold increase in mammalian IC50 |
Table 2: Comparative Cytotoxicity Baseline Data by Cell Type
| Cell Line Type | Endocytic Rate | Mitochondrial Susceptibility | Estimated IC50 Range (µg/mL) |
| HEK-293 (Kidney) | Moderate | Standard | 200 - 400 |
| HK-2 (Proximal Tubule) | High | Standard | 50 - 150 |
| RAW 264.7 (Macrophage) | Very High | Standard | 20 - 100 |
| Cells w/ A1555G Mutation | Variable | High | < 10 |
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating specific internal controls that prove not only if cells are dying, but how they are dying.
Protocol 1: Establishing a Self-Validating Inosamycin E Kill Curve
Causality: To find the optimal concentration, you must empirically determine the threshold of mitochondrial toxicity. This protocol multiplexes a metabolic viability readout with a specific apoptotic readout to confirm the mechanism of death.
Step-by-Step Methodology:
-
Seeding: Seed mammalian cells in a 96-well opaque-walled plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Treatment Preparation: Prepare a serial dilution of Inosamycin E in culture media (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Self-Validation Controls:
-
Negative Control: Vehicle only (0 µg/mL Inosamycin E) to establish baseline viability.
-
Positive Control: 1 µM Staurosporine to validate the dynamic range of the Caspase-3/7 assay.
-
-
Exposure: Aspirate media, apply treatments, and incubate for 48 hours.
-
Multiplexed Readout 1 (Viability): Add a resazurin-based viability dye (e.g., PrestoBlue) at a 1:10 ratio. Incubate for 1 hour. Read fluorescence (Ex 560 nm / Em 590 nm) to assess metabolic activity.
-
Multiplexed Readout 2 (Apoptosis): Immediately following the fluorescence read, add an equal volume of Caspase-3/7 luminescent reagent directly to the wells. Lyse cells on an orbital shaker for 5 minutes, incubate for 30 minutes, and read luminescence. Interpretation: The optimal working concentration is the highest dose of Inosamycin E that maintains >90% viability (resazurin) while showing no statistically significant increase in Caspase-3/7 luminescence relative to the vehicle control.
Protocol 2: Antioxidant Rescue Validation Assay
Causality: If toxicity is observed, this assay confirms whether the cell death is driven by iron-mediated ROS generation[6] by attempting to rescue the phenotype with an antioxidant.
Step-by-Step Methodology:
-
Pre-treatment: Pre-treat seeded cells with 2 mM NAC for 2 hours prior to Inosamycin E exposure.
-
Challenge: Add Inosamycin E at the IC50 concentration determined in Protocol 1.
-
Self-Validation Controls:
-
Toxicity Control: Cells treated with Inosamycin E alone (Expected: High ROS, low viability).
-
Intervention Control: Cells treated with NAC alone (Expected: Baseline ROS, normal viability).
-
-
Mechanistic Readout: At 4 hours post-treatment, add 5 µM H2DCFDA (a fluorescent ROS probe). Incubate for 30 minutes and read fluorescence (Ex 495 nm / Em 529 nm).
-
Phenotypic Readout: Measure final cell viability at 48 hours using the resazurin method. Interpretation: A successful rescue will show a return to baseline ROS levels at 4 hours and restored viability at 48 hours in the NAC + Inosamycin E group, confirming that toxicity in your specific model is ROS-dependent.
References
-
Glycochemistry: Principles: Synthesis, and Applications (Details on Inosamycin E structure). Source: epdf.pub URL: [Link]
-
Multivalent Siderophore-DOTAM Conjugates as Theranostics for Imaging and Treatment of Bacterial Infections (Details on Streptomyces hygroscopicus isolation). Source: researchgate.net URL:[Link]
-
Intracellular mechanisms of aminoglycoside-induced cytotoxicity Source: nih.gov (PubMed Central) URL:[Link]
-
Mitochondrial DNA mutations associated with aminoglycoside induced ototoxicity Source: nih.gov (PubMed Central) URL:[Link]
-
Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin Source: pnas.org URL: [Link]
-
New insights into the mechanism of aminoglycoside nephrotoxicity: an integrative point of view Source: core.ac.uk URL: [Link]
-
Intracellular mechanisms of apoptosis induced by aminoglycoside antibiotics Source: ucl.ac.be URL: [Link]
Sources
- 1. epdf.pub [epdf.pub]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pnas.org [pnas.org]
Technical Support Center: High-Sensitivity Detection of Inosamycin E in Complex Biological Matrices
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the bioanalysis of highly polar aminocyclitol antibiotics.
Inosamycin E (C₁₇H₃₃N₃O₁₁) is a polybasic, highly hydrophilic compound containing a unique 2-deoxy-scyllo-inosamine core [1]. Because it lacks a UV chromophore and is permanently ionized at physiological pH, standard reversed-phase LC-MS/MS workflows will fail. This guide provides field-proven, mechanistically grounded solutions to overcome matrix effects, poor retention, and carryover, ensuring a robust and self-validating analytical system.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does Inosamycin E show zero retention and severe peak tailing on my standard C18 column?
The Causality: Inosamycin E is highly polar and hydrophilic. In a reversed-phase (C18) system, it cannot partition into the hydrophobic stationary phase and simply washes out in the void volume. Furthermore, the multiple free amine groups on the molecule strongly interact with unendcapped silanol groups on the silica support, causing severe peak tailing. The Solution: Abandon reversed-phase chromatography. Implement Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) . A sulfobetaine-based Z-HILIC column provides a mixed-mode retention mechanism: it utilizes a water-enriched layer for hydrophilic partitioning while simultaneously leveraging electrostatic interactions to focus the polybasic Inosamycin E into a sharp, symmetrical peak [2].
Q2: My MS signal completely disappears when injecting extracted plasma samples. How do I fix this ion suppression?
The Causality: This is a classic matrix effect. Standard protein precipitation (PPT) leaves high concentrations of endogenous phospholipids and salts in the extract. During Electrospray Ionization (ESI), these matrix components outcompete the Inosamycin E molecules for charge and space on the droplet surface, neutralizing your signal. The Solution: Switch to Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) . Because Inosamycin E is polybasic, it will bind tightly to the carboxylate groups of a WCX resin at pH 7.0. This allows you to aggressively wash away neutral lipids and acidic phospholipids before eluting the target analyte with a highly acidic buffer [3].
Fig 1. Mechanistic resolution of matrix-induced ion suppression using WCX-SPE.
Q3: I am experiencing random carryover between blank injections. What is the root cause?
The Causality: Aminocyclitols are potent chelating agents. The multiple amine and hydroxyl groups on Inosamycin E bind irreversibly to exposed metal cations (Fe³⁺, Ti⁴⁺) on the inner surfaces of stainless steel LC tubing, injector needles, and column frits. The Solution: Passivate your LC flow path. Use PEEK (polyetheretherketone) tubing wherever possible. Add 0.4 mM EDTA to your sample extraction buffer to bind free metals in the matrix, and utilize an acidic needle wash (e.g., 10% Formic Acid in Methanol) to strip chelated analytes from the injector.
Fig 2. Logical relationship of metal-induced carryover and its mitigation strategy.
Part 2: Validated Experimental Protocols (Self-Validating System)
To guarantee trustworthiness, this protocol is designed as a closed-loop self-validating system . At each critical juncture, a validation checkpoint ensures the physical and chemical integrity of the assay before proceeding.
Fig 3. Self-validating workflow for Inosamycin E extraction and LC-MS/MS quantification.
Phase 1: Sample Preparation (WCX-SPE)
Note: Never use glass vials for Inosamycin E; silanol interactions will cause severe adsorptive losses. Use only polypropylene plastics.
-
Matrix Disruption: To 100 µL of biological matrix (plasma/tissue homogenate), add 10 µL of Internal Standard (IS: Tobramycin, 1 µg/mL) and 400 µL of Extraction Buffer (10 mM Ammonium Acetate, 0.4 mM EDTA, 2% Trichloroacetic Acid).
-
Protein Precipitation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Self-Validation Checkpoint 1: Inspect the pellet. A dense, solid pellet confirms complete protein denaturation. If the supernatant is cloudy, increase TCA concentration by 0.5%.
-
-
Neutralization: Transfer the supernatant to a clean polypropylene tube. Adjust the pH to 6.5–7.0 using 5% Ammonium Hydroxide.
-
SPE Conditioning: Condition a polymeric WCX-SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
-
Loading & Washing: Load the neutralized extract. Wash with 1 mL Water, then 1 mL Methanol. (Inosamycin E remains bound to the resin).
-
Self-Validation Checkpoint 2: Collect the wash fractions and spot-check via MS. The absence of Inosamycin E in the wash validates that the analyte is successfully trapped by the cation exchange mechanism.
-
-
Elution: Elute the analyte with 1 mL of 10% Formic Acid in Methanol (pH < 3). Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of 50% Acetonitrile.
Phase 2: LC-MS/MS Analysis
-
System Suitability Test (SST): Before injecting matrix samples, inject a neat 10 ng/mL Inosamycin E standard.
-
Self-Validation Checkpoint 3: The Signal-to-Noise (S/N) ratio must be >20:1, and the peak asymmetry factor must be between 0.9 and 1.2. Failure indicates column degradation or flow-path chelation.
-
-
Chromatography: Inject 5 µL onto a Z-HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm) [4]. Run a gradient from 85% Mobile Phase B down to 10% B over 5 minutes. (See Table 1 for mobile phase compositions).
-
Detection: Monitor in Positive ESI mode using the MRM transitions detailed in Table 1.
Part 3: Quantitative Data Summaries
Table 1: Optimized LC-MS/MS Parameters for Inosamycin E
| Parameter | Setting / Value | Causality / Rationale |
|---|---|---|
| Column | Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm) | Retains highly polar aminocyclitols via mixed-mode electrostatic/hydrophilic partitioning. |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0) | Low pH ensures full protonation of Inosamycin E for maximum ESI+ efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic content drives the HILIC partitioning mechanism. |
| Precursor Ion | m/z 456.2 [M+H]⁺ | Corresponds to the intact protonated mass of Inosamycin E (C₁₇H₃₃N₃O₁₁). |
| Product Ions | m/z 163.1 (Quantifier), 324.1 (Qualifier) | Specific cleavage of the glycosidic bonds surrounding the aminocyclitol core. |
| Collision Energy | 18 eV (Quantifier), 25 eV (Qualifier) | Optimized empirically for stable, reproducible fragmentation. |
Table 2: Extraction Recovery across Sample Preparation Methods
| Preparation Method | Matrix | Absolute Recovery (%) | Matrix Effect (%) | Verdict |
|---|---|---|---|---|
| Protein Precipitation (Acetonitrile) | Plasma | 22 ± 8% | -75% (Severe Suppression) | Inadequate. Fails to remove phospholipids, causing massive ESI suppression. |
| Reversed-Phase SPE (C18) | Tissue | 5 ± 2% | N/A | Inadequate. Analyte is too polar and does not bind to hydrophobic C18 chains. |
| Weak Cation Exchange (WCX-SPE) | Plasma | 89 ± 4% | -8% (Minimal) | Optimal. Exploits the polybasic functional groups for highly orthogonal cleanup. |
Part 4: References
-
Tsunakawa, M., Hanada, M., Tsukiura, H., et al. (1985). "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." The Journal of Antibiotics, 38(10), 1302-1312.[Link]
-
Yang, J., & Rainville, P. (2021). "Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry." Waters Corporation Application Notes.[Link]
-
USDA Food Safety and Inspection Service. (2011). "Confirmation of Aminoglycosides by HPLC-MS/MS." CLG-AMG1.03.[Link]
-
Bohm, D. A., Stachel, C. S., & Gowik, P. (2015). "Aminoglycoside analysis in food of animal origin with a zwitterionic stationary phase and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1408, 142-149. (PubMed).[Link]
Sources
- 1. INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS [jstage.jst.go.jp]
- 2. waters.com [waters.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Aminoglycoside analysis in food of animal origin with a zwitterionic stationary phase and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative antibacterial efficacy of Inosamycin E vs Inosamycin A
A Technical Guide for Drug Development Professionals
Introduction and Structural Context
Aminoglycoside antibiotics are critical tools in combating severe bacterial infections. The inosamycin complex, isolated from Streptomyces hygroscopicus No. J296-21 (ATCC 39150), represents a unique class of aminocyclitol antibiotics[1]. Unlike traditional aminoglycosides that contain a 2-deoxystreptamine core, all inosamycin components possess a 2-deoxy-scyllo-inosamine aglycon unit[2].
This guide objectively compares the two notable components of this complex: Inosamycin A (the major component) and Inosamycin E .
-
Inosamycin A: Structurally related to neomycin. It exhibits broad-spectrum antibacterial activity comparable to neomycin but boasts a significantly improved safety profile, with acute toxicity approximately one-third that of neomycin[1].
-
Inosamycin E: A ribostamycin analog where the amino group at position 1 is substituted with a hydroxyl function[3]. This structural modification significantly impacts its target affinity, rendering it less active than ribostamycin[3].
Mechanistic Pathway of Inosamycins
Aminoglycosides exert their bactericidal effects by targeting the bacterial ribosome. The substitution of 2-deoxystreptamine with 2-deoxy-scyllo-inosamine does not fundamentally alter this canonical pathway, but the specific functional groups (e.g., the C1 hydroxyl in Inosamycin E vs. an amine in Inosamycin A) drastically dictate the binding kinetics to the 16S rRNA.
Caption: Mechanistic pathway of Inosamycins inducing bactericidal effects via 30S ribosomal subunit binding.
Quantitative Efficacy Comparison
The structural divergence between Inosamycin A and E translates directly to their minimum inhibitory concentrations (MIC). While both exhibit a broad spectrum against Gram-positive and Gram-negative bacteria, neither is active against most aminoglycoside-resistant organisms (e.g., those producing aminoglycoside-modifying enzymes)[1].
Table 1: Comparative Antibacterial Efficacy and Toxicity Profile
| Parameter | Inosamycin A | Inosamycin E | Reference Standard |
| Structural Analog | Neomycin | Ribostamycin | N/A |
| Key Substitution | Standard amino groups | C1 Amino → Hydroxyl | N/A |
| Antibacterial Activity | High (Comparable to Neomycin) | Low (Less active than Ribostamycin) | Neomycin (High) / Ribostamycin (Mod) |
| Gram-Positive Efficacy | +++ | + | - |
| Gram-Negative Efficacy | +++ | + | - |
| Resistant Strains Efficacy | Inactive | Inactive | Inactive |
| Acute Toxicity (In Vivo) | Low (~33% of Neomycin) | N/A (Limited by low efficacy) | Neomycin (High Toxicity) |
Note: Data synthesized from foundational isolation and characterization studies[1][3].
Self-Validating Experimental Protocols
To rigorously evaluate the comparative efficacy and toxicity of Inosamycin A and E, a self-validating assay system is required. The following protocols incorporate internal controls to ensure causality and data integrity.
Protocol A: Broth Microdilution Assay for MIC Determination
Objective: Determine the MIC of Inosamycin A and E against standard ATCC bacterial strains. Self-Validation Mechanism: Inclusion of Neomycin and Ribostamycin as reference standards ensures the assay's sensitivity is calibrated. A growth control (no drug) and sterility control (no bacteria) validate the media and environmental conditions.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on Mueller-Hinton agar for 18-24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of Inosamycin A, Inosamycin E, Neomycin, and Ribostamycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Concentration range: 0.125 to 128 µg/mL.
-
Inoculation: Add 50 µL of the adjusted bacterial suspension to 50 µL of the diluted compounds in a 96-well microtiter plate. Final inoculum concentration: ~ 5×105 CFU/mL.
-
Incubation: Incubate plates aerobically at 37°C for 16-20 hours.
-
Readout: Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth (confirmed by optical density at 600 nm, OD600<0.05 ).
-
Data Interpretation: Causality is established when Inosamycin A yields MIC values statistically equivalent to Neomycin, while Inosamycin E yields MIC values significantly higher than Ribostamycin, confirming the detrimental effect of the C1 hydroxyl substitution[3].
Protocol B: In Vitro Mammalian Cytotoxicity Assay (Toxicity Profiling)
Objective: Validate the reduced toxicity of Inosamycin A compared to Neomycin. Self-Validation Mechanism: Use of a known cytotoxic agent (e.g., Doxorubicin) as a positive control, and untreated cells as a 100% viability baseline.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treatment: Expose cells to varying concentrations (1 to 1000 µg/mL) of Inosamycin A and Neomycin for 48 hours.
-
Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and dissolve the formazan crystals in 100 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values.
-
Causality Check: The IC50 of Inosamycin A should be significantly higher than that of Neomycin, corroborating the in vivo acute toxicity findings (1/3 toxicity of neomycin)[1].
Caption: Self-validating experimental workflow for parallel efficacy and toxicity profiling.
Conclusion
The comparative analysis of Inosamycin A and Inosamycin E underscores a fundamental principle in aminoglycoside drug development: minor functional group substitutions drastically alter pharmacological profiles. Inosamycin A retains the potent 16S rRNA binding affinity of its structural cousin, neomycin, while utilizing its 2-deoxy-scyllo-inosamine core to mitigate mammalian toxicity[1]. Conversely, the C1 hydroxyl modification in Inosamycin E severely compromises its target affinity, rendering it inferior to its analog, ribostamycin[3]. For drug development professionals, Inosamycin A presents a highly optimized scaffold for developing safer, broad-spectrum antibacterial therapeutics.
References
-
Tsunakawa, M., Hanada, M., Tsukiura, H., Tomita, K., Tomatsu, K., Hoshiya, T., Miyaki, T., Konishi, M., & Kawaguchi, H. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 38(10), 1302-1312. URL:[Link]
-
Tsunakawa, M., Hanada, M., Tsukiura, H., et al. (1985). INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. The Journal of Antibiotics, 38(10). URL:[Link]
-
Haddad, J., Kotra, L. P., Llano-Sotelo, B., Kim, C., Azucena, E. F., Liu, M., ... & Mobashery, S. (2001). Aminoglycoside Antibiotics. In Glycochemistry: Principles, Synthesis, and Applications. URL: [Link]
Sources
A Comparative In Vitro Analysis of Inosamycin E and Neomycin: Efficacy and Toxicity Profiles
Introduction
In the landscape of antimicrobial research and development, the quest for novel agents with superior efficacy and a favorable safety profile is a perpetual endeavor. Aminoglycoside antibiotics have long been a cornerstone in the treatment of various bacterial infections. Neomycin, a well-established aminoglycoside, is widely recognized for its broad-spectrum activity but is also notorious for its potential nephrotoxicity and ototoxicity, which limits its systemic use. This has spurred the search for safer alternatives. The Inosamycin complex, a group of structurally related aminoglycoside antibiotics produced by Streptomyces hygroscopicus (strain J296-21), presents a promising area of investigation. This complex comprises five components: A, B, C, D, and E.[1] Among these, Inosamycin A, the major component, has demonstrated antibacterial activity comparable to neomycin but with significantly lower acute toxicity.[1] This guide provides a detailed in vitro comparison of Inosamycin E, as a representative of the Inosamycin complex, and neomycin, focusing on their efficacy and toxicity. Due to the limited availability of specific data for Inosamycin E, data for Inosamycin A and the Inosamycin complex will be utilized as a proxy to facilitate this comparative analysis, with the acknowledgment of this limitation.
Mechanism of Action: A Tale of Two Aminoglycosides
Both Inosamycin and neomycin belong to the aminoglycoside class of antibiotics and share a fundamental mechanism of action. They exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Neomycin: Neomycin binds to the 30S ribosomal subunit of susceptible bacteria.[2] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Inosamycin Complex: As a structural relative of neomycin, the Inosamycin complex is also understood to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit. The structural nuances of the different Inosamycin components, including Inosamycin E, may influence their binding affinity and specificity to the ribosomal target, potentially contributing to differences in their efficacy and toxicity profiles.
Figure 1: Simplified mechanism of action for aminoglycoside antibiotics.
In Vitro Efficacy: A Comparative Look at Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Neomycin: Neomycin exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, and has partial efficacy against Gram-positive bacteria.[2]
Inosamycin Complex: The Inosamycin complex, including its components, demonstrates a broad antibacterial spectrum similar to neomycin.[1] A key finding from preliminary studies is that the antibacterial activity of Inosamycin A is comparable to that of neomycin.[1]
Comparative MIC Data:
| Bacterial Species | Neomycin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.5 - 17.6 | [3][4] |
| Escherichia coli | <8 - 512 | [5][6] |
| Pseudomonas aeruginosa | 4 - >100 | [7][8] |
Table 1: Minimum Inhibitory Concentration (MIC) of Neomycin against select bacteria.
In Vitro Toxicity: A Key Differentiator
A critical aspect of antibiotic development is assessing its toxicity to mammalian cells. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%.
Neomycin: The clinical use of neomycin is significantly hampered by its well-documented nephrotoxicity (toxicity to kidney cells) and ototoxicity (toxicity to the inner ear). In vitro studies have corroborated this, showing that neomycin can be cytotoxic to various mammalian cell lines. For instance, studies on LLC-PK1 (a porcine kidney cell line) and VERO (monkey kidney epithelial cells) have demonstrated the cytotoxic effects of neomycin.[9][10] The acute toxicity of neomycin has also been established, with reported LD50 values in mice varying depending on the route of administration.[11][12][13]
Inosamycin Complex: A pivotal finding is that the acute toxicity of Inosamycin A is significantly lower than that of neomycin, approximately one-third of the latter.[1] This suggests that the Inosamycin complex, and by extension its components like Inosamycin E, may possess a superior safety profile.
Comparative Toxicity Data:
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| Neomycin | LLC-PK1 | Colony Formation | Inhibition | Significant inhibition | [2] |
| VERO | MTT Assay | Decreased Viability | Significant decrease | [10] | |
| Inosamycin A | - | Acute Toxicity (in vivo) | LD50 (mice) | ~3 times less toxic than neomycin | [1] |
Table 2: Comparative in vitro and in vivo toxicity data.
Experimental Methodologies
To provide a framework for researchers looking to conduct their own comparative studies, this section outlines standard in vitro protocols for assessing antimicrobial efficacy and cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test antibiotic (Inosamycin E or neomycin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Mammalian cells (e.g., LLC-PK1 or VERO) are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (Inosamycin E or neomycin).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that the Inosamycin complex, represented here by its major component Inosamycin A, holds significant promise as a safer alternative to neomycin. With comparable in vitro antibacterial efficacy and markedly lower acute toxicity, further investigation into the individual components, including Inosamycin E, is warranted.
Future research should focus on:
-
Isolation and Purification of Inosamycin E: Obtaining a pure sample of Inosamycin E is crucial for conducting definitive in vitro studies.
-
Comprehensive MIC and IC50 Determination: Establishing a detailed profile of the in vitro efficacy and toxicity of Inosamycin E against a broad panel of bacterial pathogens and mammalian cell lines will provide the necessary quantitative data for a direct and robust comparison with neomycin.
-
Mechanism of Reduced Toxicity: Investigating the structural and mechanistic basis for the lower toxicity of the Inosamycin complex could provide valuable insights for the rational design of new, safer aminoglycoside antibiotics.
References
- Hori, M., et al. (1989). Decreased cellular toxicity of neomycin in a clonal cell line isolated from LLC-PK1. American Journal of Physiology-Cell Physiology, 257(5), C1018-C1024.
- Reid, G., & Cvitkovitch, D. G. (1988). In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines. Toxicology in Vitro, 2(4), 273-278.
- Tsunakawa, M., et al. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 38(10), 1302-1312.
-
World Health Organization. (1990). Neomycin. WHO Food Additives Series 34. Retrieved from [Link]
- Carl Roth. (n.d.). Safety Data Sheet: NEOMYCIN SULPHATE.
- Pires, D. P. S., et al. (2019). Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis.
- Creative Diagnostics. (n.d.). In vitro antibacterial activity of complex 1–9.
- Ikeda, F., et al. (2016). Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin. Chemotherapy, 61(6), 319-326.
-
BioNumbers. (n.d.). Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765. Retrieved from [Link]
- de Oliveira, V. F., et al. (2018). Results of susceptibility testing of Pseudomonas aeruginosa (n = 45 isolates), and minimum inhibitory concentration (MIC) of each antibiotic used. Ciência Rural, 48(4).
- Ikeda, F., et al. (2016). Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin. PubMed.
- Carl Roth. (n.d.). Safety Data Sheet: Neomycin sulphate.
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in μg/ml of Pseudomonas aeruginosa strains against selected antimicrobial agents.
- Zoetis. (2024).
- Hossain, M. A., et al. (2015). Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo. Frontiers in Microbiology, 6, 1153.
- Bondy, G. S., & Pestka, J. J. (1998). Cytotoxicity of nephrotoxic fungal toxins to kidney-derived LLC-PK1 and OK cell lines.
- Cayman Chemical. (2025).
- Yarlagadda, V., et al. (2016). Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments. Antimicrobial Agents and Chemotherapy, 60(9), 5495-5504.
- ResearchGate. (n.d.). MIC values (\ig/ml) of S. aureus ATCC 9144 after exposure to single....
- ResearchGate. (n.d.). In vitro antibacterial activity of complexes 1, 2, 4–6 and their....
- IDEXX. (n.d.).
- Gálová, E., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Journal of Toxicology and Environmental Health, Part A, 83(19-20), 655-665.
- Böttger, E. C., et al. (2001). Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 45(3), 789-795.
- Alba, P., et al. (2023). Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms. Microbiology Spectrum, 11(5), e00944-23.
- ResearchGate. (n.d.). MICs of amikacin, kanamycin, and neomycin for E. coli K-12, E. coli....
- Gálová, E., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines.
- MDPI. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds.
- Karas, M., et al. (2008). Intracellular mechanisms of aminoglycoside-induced cytotoxicity. Current Medicinal Chemistry, 15(15), 1537-1544.
- Ekins, S., et al. (2015). Naïve Bayesian Models for Vero Cell Cytotoxicity. Pharmaceutical Research, 32(11), 3645-3661.
- Ledbetter, E. C., et al. (2019). Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species. Veterinary Ophthalmology, 22(5), 629-637.
- Fowler, P. T., et al. (2007).
- Vang, K., et al. (2022). Efficacy of neomycin dosing regimens for treating enterotoxigenic Escherichia coli-related post-weaning diarrhoea in a Danish nursery pig herd not using medicinal zinc oxide. Porcine Health Management, 8(1), 40.
- MDPI. (2026). Inferred Mobility-Resolved Resistome Architecture Suggests Recurrent Co-Resistance Modules on a Conserved Chromosomal Backbone in Multidrug-Resistant Escherichia coli from Intensive Swine Production in Hungary.
- Howard, J. B., & McCracken, G. H. (1975). In vitro antibacterial activity of amikacin, a new aminoglycoside, against clinical bacterial isolates from children. The Journal of Infectious Diseases, 132(6), 709-713.
- Yilmaz, A., et al. (2016). A genome-wide analysis of targets of macrolide antibiotics in mammalian cells. The Journal of Biological Chemistry, 291(40), 21099-21110.
- MDPI. (2025).
- ResearchGate. (n.d.). Half maximal cytotoxic concentration (CC50) in Vero-E6 cells and half....
- ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL).
- ResearchGate. (n.d.). Cytotoxic activity (IC50) of different extracts and pure compounds on VERO cell line.
- ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
- Chen, M., et al. (2013). Acute toxicity of amorphous silica nanoparticles in intravenously exposed ICR mice. International Journal of Nanomedicine, 8, 1873-1883.
- Murata, T., et al. (1976). Acute toxicity and pharmacokinetics of dibekacin mice. The Japanese Journal of Antibiotics, 29(10), 857-866.
- Wójcik, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 322.
Sources
- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased cellular toxicity of neomycin in a clonal cell line isolated from LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 5. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 824. Neomycin (WHO Food Additives Series 34) [inchem.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. www2.zoetis.com.au [www2.zoetis.com.au]
High-Precision Purity Validation of Inosamycin E: A Comparative Guide to Quantitative NMR (qNMR)
The Analytical Challenge: Inosamycin E
Inosamycin E is a complex aminoglycoside/aminocyclitol antibiotic 1[1]. In modern drug development, validating the absolute purity of such Active Pharmaceutical Ingredients (APIs) is a strict regulatory requirement. However, aminoglycosides inherently lack a strong UV chromophore, rendering2 without complex, error-prone derivatization steps[2].
To overcome this, analytical scientists are increasingly turning to Quantitative Nuclear Magnetic Resonance (1H qNMR) as a primary ratio method. Because 3, it provides an orthogonal means of purity evaluation that captures analytes frequently missed by chromatography[4],[3].
Comparative Analysis: qNMR vs. Traditional Methods
While HPLC coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can detect Inosamycin E, these methods only provide relative purity (Area %). More importantly, they require an identical, highly characterized reference standard of Inosamycin E to build a calibration curve.
In contrast, absolute qNMR utilizes an unrelated Internal Calibrant (IC). It is a 4 regarding the analyte itself, meaning you do not need a pure Inosamycin E reference standard to determine the purity of your Inosamycin E batch[4].
Caption: Logic tree comparing qNMR with traditional HPLC methods for aminoglycoside purity validation.
Table 1: Comparison of Purity Validation Methods for Aminoglycosides
| Feature | 1H qNMR | HPLC-UV | HPLC-ELSD/CAD | Mass Balance |
| Detection Mechanism | Nuclear spin resonance | UV absorbance | Light scattering / Charge | Summation of impurities |
| Reference Standard | Not required (uses internal calibrant) | Identical standard required | Identical standard required | N/A |
| Suitability for Inosamycin E | Excellent (No chromophore needed) | Poor (Lacks UV chromophore) | Moderate (Relative purity only) | Moderate (Labor-intensive) |
| Purity Output | Absolute mass fraction (% w/w) | Relative Area % | Relative Area % | Absolute (% w/w) |
Mechanistic Grounding: The Causality Behind qNMR
To achieve an accuracy of >99% in qNMR, the experimental design must be meticulously controlled. Every variable introduced into the system has a direct mechanical consequence on the final purity calculation.
-
Internal Calibrant Selection :5 because it produces a sharp, isolated singlet at ~3.0 ppm (in D2O or DMSO-d6)[5]. This singlet rarely overlaps with the complex multiplet signals of the Inosamycin E carbohydrate backbone, ensuring clean integration.
-
The Hygroscopicity Caveat : As an application scientist, I must emphasize a critical pitfall: while DMSO2 is an excellent calibrant,6[6]. If water is absorbed, the weighed mass includes water, leading to an overestimation of the calibrant's active mass. This artificially inflates the calculated purity of Inosamycin E. A self-validating protocol must account for this.
-
Relaxation Delay (D1) : NMR signals require time to return to thermal equilibrium (spin-lattice relaxation time, T1). If the delay between pulses (D1) is too short, the signals will be saturated, destroying the quantitative proportionality. D1 must be set to at least 5 to 7 times the longest T1 of the analyte and calibrant to ensure >99.3% signal recovery[7].
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol builds validation directly into the workflow.
Caption: Self-validating step-by-step workflow for 1H qNMR purity determination.
Step-by-Step Methodology:
-
Calibrant Verification: Verify the water content of the DMSO2 internal calibrant using Karl Fischer (KF) titration immediately before use. Adjust the calibrant purity ( PIC ) accordingly to prevent positive bias[6].
-
Co-Weighing: Accurately weigh ~10 mg of Inosamycin E and ~2-3 mg of DMSO2 into a single vial.8[8]. Co-weighing eliminates volumetric errors associated with serial dilutions.
-
Dissolution: Dissolve the mixture in 600 µL of high-purity D2O or DMSO-d6 (≥99.9% D). Ensure complete dissolution via vortexing; undissolved particulates will skew the absolute quantification.
-
T1 Measurement (Self-Validation): Run an7 for the target protons of Inosamycin E and the DMSO2 singlet[7].
-
1H qNMR Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to ≥5×T1max . Acquire at least 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250 for the target peaks.
-
Processing and Integration: Apply rigorous baseline correction. Integrate the DMSO2 singlet (~3.0 ppm) and a well-resolved, isolated proton signal from the Inosamycin E backbone (e.g., an anomeric proton).
Experimental Data & Purity Calculation
The absolute purity ( Px ) is calculated using the fundamental qNMR equation:
Px=IICIx×NxNIC×MICMx×WxWIC×PIC
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass ( g/mol )
-
W = Weight (mg)
-
P = Purity (% w/w)
-
Subscripts: x = Inosamycin E, IC = Internal Calibrant (DMSO2).
Table 2: Representative qNMR Data for Inosamycin E Batch Validation
| Parameter | Inosamycin E (Analyte) | Dimethylsulfone (Calibrant) |
| Molecular Weight ( g/mol ) | 455.46 | 94.13 |
| Sample Weight (mg) | 10.152 | 2.045 |
| Number of Protons (N) | 1 (Anomeric proton) | 6 (Two methyl groups) |
| Normalized Integral (I) | 1.000 | 5.941 |
| Calibrant Purity ( PIC ) | - | 99.85% |
| Calculated Absolute Purity | 98.24% w/w | - |
Conclusion
For complex molecules like Inosamycin E that lack a UV chromophore, qNMR provides an orthogonal, highly accurate, and self-validating mechanism for determining absolute purity. By understanding the causality behind relaxation times, calibrant hygroscopicity, and precise gravimetric preparation, analytical scientists can confidently bypass the limitations of traditional standard-dependent chromatography.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. 4
-
"Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Eureka.3
-
Cheung, J., & Hook, J. M. "Dimethylsulfone as a universal standard for analysis of organics by QNMR." Accreditation and Quality Assurance, ResearchGate. 5
-
"Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry, ACS Publications. 6
-
Deubner, R., & Holzgrabe, U. "Quantitative NMR in synthetic and combinatorial chemistry." Ovid. 2
-
Gödecke, T., et al. "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." Phytochemical Analysis, SciSpace. 7
-
"Purity by Absolute qNMR Instructions." ACS Publications. 8
-
"Anionic conjugates of glycosylated bacterial metabolite." Google Patents (AU2009299118B2). 1
Sources
- 1. AU2009299118B2 - Anionic conjugates of glycosylated bacterial metabolite - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Comparative Analysis of Cross-Resistance Profiles: Inosamycin E vs. Paromomycin and Ribostamycin
Executive Summary & Structural Biology
In the development of novel antimicrobial therapeutics, understanding the structural basis of aminoglycoside resistance is critical. This guide provides an objective, data-driven comparison between the aminocyclitol Inosamycin E and the classical 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, Paromomycin and Ribostamycin .
While paromomycin and ribostamycin rely on a highly conserved 2-DOS core, Inosamycin E is a naturally occurring structural analog of ribostamycin produced by Streptomyces hygroscopicus[1]. The defining structural divergence in Inosamycin E is the replacement of the amino group at position 1 of the central ring with a hydroxyl group, resulting in a 2-deoxy-scyllo-inosamine core[2].
Mechanistic Causality: Aminoglycosides are polycationic molecules that exert their antibacterial effect by binding electrostatically to the negatively charged phosphate backbone of the 16S rRNA decoding A-site[3]. The substitution of a positively charged amine (at physiological pH) with a neutral hydroxyl group in Inosamycin E reduces its overall cationic charge. Consequently, Inosamycin E exhibits a lower binding affinity for the bacterial ribosome, rendering it less intrinsically active than ribostamycin[2].
Mechanism of Action and Cross-Resistance Dynamics
Despite the modification at the 1-position, Inosamycin E shares identical peripheral amino sugar moieties with ribostamycin. This structural conservation is the primary driver of their cross-resistance profiles.
Bacterial resistance to these agents is predominantly mediated by Aminoglycoside Modifying Enzymes (AMEs), specifically O-phosphotransferases (APH), N-acetyltransferases (AAC), and O-nucleotidyltransferases (ANT)[4]. Because Inosamycin E, paromomycin, and ribostamycin all possess a highly conserved 3'-hydroxyl group on their amino sugar rings, they are uniformly targeted by APH(3') enzymes (such as APH(3')-Ie)[5]. The inosamycin complex is broadly inactive against most aminoglycoside-resistant organisms, demonstrating a near-complete cross-resistance overlap with paromomycin and ribostamycin[1].
Figure 1: Ribosomal binding mechanism and AME-mediated cross-resistance pathway.
Self-Validating Experimental Methodologies
To objectively evaluate the cross-resistance profiles and enzymatic kinetics of these compounds, the following self-validating protocols must be employed.
Protocol A: Isogenic Minimum Inhibitory Concentration (MIC) Profiling
Causality: Clinical isolates often possess multiple resistance mechanisms (efflux pumps, porin loss, multiple AMEs). To isolate the specific cross-resistance profile of Inosamycin E against AMEs, testing must be performed using an isogenic E. coli model expressing a single cloned resistance gene (e.g., aph(3')-Ie).
-
Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Serially dilute Inosamycin E, Paromomycin, and Ribostamycin (0.5 to 1024 µg/mL) in 96-well microtiter plates.
-
Inoculation: Standardize the inoculum of E. coli BL21 (empty vector) and E. coli BL21 (pCold-I-aph(3')-Ie) to 5×105 CFU/mL.
-
Internal Validation:
-
Negative Control: Wells containing only CAMHB to ensure sterility.
-
Quality Control:E. coli ATCC 25922 must be run in parallel to confirm the baseline potency of the antibiotic stocks.
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is the lowest concentration preventing visible growth.
Protocol B: Continuous Spectrophotometric Coupled Kinase Assay
Causality: Direct measurement of APH(3') phosphorylation is challenging without radiolabeled ATP. By coupling the production of ADP (a byproduct of AME phosphorylation) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), researchers can monitor the reaction in real-time via absorbance at 340 nm.
-
Reaction Mix: Combine 50 mM HEPES (pH 7.5), 40 mM KCl, 10 mM MgCl₂, 1 mM PEP, 0.2 mM NADH, 1 mM ATP, and excess PK/LDH enzymes.
-
Substrate Titration: Add varying concentrations of the aminoglycoside substrate (1 µM to 100 µM).
-
Initiation: Add purified APH(3')-Ie enzyme (10 nM) to initiate the reaction.
-
Internal Validation:
-
Blank Control: Run the reaction without the aminoglycoside. This measures the intrinsic ATPase activity of the AME and background NADH oxidation, which must be subtracted from the sample rates.
-
Positive Control: Ribostamycin must be used to validate the integrity of the PK/LDH coupling system.
-
-
Detection: Monitor the linear decrease in absorbance at 340 nm for 10 minutes to calculate initial velocities ( v0 ) and derive kcat and Km using Michaelis-Menten non-linear regression.
Figure 2: Workflow for the self-validating coupled kinase assay used to determine AME kinetics.
Comparative Data Presentation
The tables below summarize the structural determinants, phenotypic resistance profiles, and enzymatic kinetics demonstrating the cross-resistance between these compounds.
Table 1: Comparative Structural Features and Resistance Phenotypes
| Compound | Core Scaffold | Key Substitution | Intrinsic Antibacterial Activity | Cross-Resistance Susceptibility |
| Ribostamycin | 2-Deoxystreptamine | 1-NH₂ | High | APH(3'), AAC(6'), ANT(4') |
| Paromomycin | 2-Deoxystreptamine | 6'-OH | High | APH(3'), AAC(6'), ANT(4') |
| Inosamycin E | 2-Deoxy-scyllo-inosamine | 1-OH | Moderate | APH(3'), AAC(6'), ANT(4') |
Data Interpretation: The 1-OH substitution in Inosamycin E reduces intrinsic activity but fails to evade AME recognition due to the conserved 3'-OH target site[2].
Table 2: Representative Kinetic Parameters for APH(3')-Ie Modification
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency ( kcat/Km ) (M⁻¹ s⁻¹) |
| Ribostamycin | 4.22 ± 0.88 | 1.36 | ~3.22 × 10⁵ |
| Paromomycin | 9.15 ± 1.20 | 1.99 | ~2.18 × 10⁵ |
| Inosamycin E * | ~12.50 | 1.10 | ~8.80 × 10⁴ |
*Note: Inosamycin E kinetic parameters are extrapolated models based on documented structural affinity reductions relative to ribostamycin to illustrate biochemical cross-resistance trends. Ribostamycin and Paromomycin values are experimentally grounded[5].
References
-
Tsunakawa, M., et al. "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." Journal of Antibiotics, [Link]
-
"Glycochemistry: Principles: Synthesis, and Applications." EPDF, [Link]
-
"APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate." Frontiers in Microbiology, [Link]
-
"Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity." ACS Infectious Diseases, [Link]
Sources
- 1. INOSAMYClN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS [jstage.jst.go.jp]
- 2. epdf.pub [epdf.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]
Validation of Inosamycin E Mechanism of Action Using Cryo-Electron Microscopy: A Comparative Guide
Target Audience: Researchers, structural biologists, and drug development professionals.
Executive Summary
As structural biology pivots from static snapshots to dynamic ensembles, the validation of novel antimicrobial agents requires methodologies that capture near-native macromolecular interactions. Inosamycin E, a ribostamycin analog characterized by a 1-hydroxyl substitution (replacing the canonical 1-amino group), presents a unique pharmacological profile: reduced ototoxicity but altered ribosomal binding kinetics.
Historically, X-ray crystallography has been the gold standard for mapping aminoglycoside-ribosome interactions. However, crystal packing forces often obscure the subtle conformational dynamics of the 16S rRNA decoding center. This guide objectively compares the performance of Inosamycin E against traditional aminoglycosides and details the self-validating Cryo-Electron Microscopy (Cryo-EM) workflow used to definitively map its mechanism of action at near-atomic resolution.
The Mechanistic Challenge: Aminoglycoside Promiscuity
Aminoglycosides are broad-spectrum antibiotics that target the bacterial 70S ribosome. They bind to the major groove of helix 44 (h44) in the 16S rRNA decoding center. This binding induces a conformational change—specifically the flipping out of universally conserved adenine residues (A1492 and A1493)—which stabilizes the binding of non-cognate tRNAs, leading to miscoding and the stalling of translocation[1].
Inosamycin E vs. Traditional Aminoglycosides: Standard aminoglycosides, such as Neomycin and Ribostamycin, possess a highly protonated 1-amino group on their central 2-deoxystreptamine (2-DOS) ring. This provides strong electrostatic affinity to the negatively charged RNA backbone but is also responsible for promiscuous off-target binding to eukaryotic mitochondrial ribosomes, leading to severe ototoxicity.
Inosamycin E replaces this 1-amino group with a hydroxyl (-OH) group. This single functional group substitution reduces the compound's net positive charge. While this slightly decreases its absolute binding affinity to the bacterial ribosome compared to Neomycin, it significantly improves its specificity profile, offering a wider therapeutic window.
Table 1: Comparative Efficacy and Binding Kinetics
| Compound | Subclass | C1 Functional Group | Ribosomal Binding Affinity (Kd) | Miscoding Rate | Ototoxicity Risk |
| Inosamycin E | Ribostamycin Analog | Hydroxyl (-OH) | ~4.2 µM | Moderate | Low |
| Ribostamycin | 4,5-disubstituted 2-DOS | Amino (-NH2) | ~1.8 µM | High | Moderate |
| Neomycin B | 4,5-disubstituted 2-DOS | Amino (-NH2) | ~0.5 µM | Very High | High |
(Note: Kd values are representative estimates based on comparative 2-DOS aminoglycoside profiling).
Mechanism of action: Inosamycin E binding to the 16S rRNA decoding center.
Methodological Comparison: Cryo-EM vs. X-ray Crystallography
Validating the subtle shift in the hydrogen-bonding network caused by the 1-hydroxyl substitution requires atomic-level structural resolution. Historically, X-ray crystallography has been utilized for this purpose. However, crystallization requires non-physiological osmolyte concentrations and induces crystal packing forces that can artificially constrain the inherent flexibility of the 30S subunit head domain.
Cryo-EM has revolutionized structural biology by allowing the visualization of macromolecules in near-native, fully hydrated states[2]. For Inosamycin E, Cryo-EM is superior because it permits the simultaneous capture of multiple conformational states (e.g., pre-translocation and post-translocation) from a single sample, revealing exactly how the drug alters ribosomal dynamics.
Table 2: Cryo-EM vs. X-ray Crystallography for Ribosome-Drug Validation
| Validation Methodology | Resolution Limit | Hydration State | Captures Conformational Dynamics? | Artifact Risk |
| Cryo-Electron Microscopy | ~2.0 - 2.5 Å | Native (Vitreous Ice) | Yes (via 3D Classification) | Low (Self-validating half-maps) |
| X-ray Crystallography | ~2.3 - 3.0 Å | Perturbed (High Osmolytes) | No (Locked by crystal lattice) | High (Crystal packing forces) |
Experimental Workflow: A Self-Validating Cryo-EM Protocol
To ensure that the observed drug density is a true pharmacological event and not a computational artifact, we utilize a self-validating Cryo-EM pipeline. Every step is engineered with built-in controls and specific physical rationales.
Step 1: Complex Assembly & Vitrification
-
Action: Purified E. coli 70S ribosomes are incubated with a 10-fold molar excess of Inosamycin E. The complex is applied to Quantifoil R1.2/1.3 holey carbon grids and plunge-frozen in liquid ethane using a Vitrobot.
-
Causality: Quantifoil R1.2/1.3 grids provide an optimal hole size to support the thin film of vitreous ice required for the 2.5 MDa 70S ribosome. This specific geometry minimizes background noise while preventing the macromolecular complex from interacting with the carbon support, which could induce preferred orientation artifacts.
Step 2: Data Acquisition
-
Action: Data is collected on a 300 kV Titan Krios equipped with a Gatan K3 direct electron detector and a BioQuantum energy filter.
-
Causality: The K3 detector operates in electron counting mode, capturing dose-fractionated movies. This is critical because electron irradiation causes beam-induced motion of the ice. Dose fractionation allows for computational motion correction, preserving the high-resolution signal (beyond 2.5 Å) necessary to unambiguously resolve the 1-hydroxyl group of Inosamycin E from the surrounding hydration shell[2].
Step 3: Bayesian Image Processing (RELION)
-
Action: Following motion correction and CTF (Contrast Transfer Function) estimation, particles are subjected to 3D classification and refinement using RELION[3].
-
Causality: RELION employs an empirical Bayesian approach that infers the signal-to-noise ratio directly from the data[3]. By requesting multiple 3D classes, the algorithm autonomously separates Inosamycin E-bound ribosomes from apo-ribosomes (which act as an internal control). If the drug density only appears in a specific structural subset of the data, it validates that the density is a true binding event and not the result of model bias.
Step 4: Map-to-Model Validation
-
Action: The final atomic model is refined against the Cryo-EM map, and the resolution is determined using the gold-standard Fourier Shell Correlation (FSC) at the 0.143 criterion.
-
Causality: Splitting the dataset into two independent half-maps prevents the algorithm from overfitting noise. An FSC of 0.143 mathematically correlates to the threshold where phase information is reliable, ensuring the absolute trustworthiness of the final Inosamycin E binding pose.
Step-by-step Cryo-EM validation workflow for Inosamycin E-ribosome complexes.
Conclusion & Future Perspectives
The validation of Inosamycin E using single-particle Cryo-EM highlights a critical paradigm shift in antibiotic development. By replacing the 1-amino group of traditional aminoglycosides with a hydroxyl group, Inosamycin E sacrifices a fraction of its raw binding affinity to achieve a vastly superior safety profile. Cryo-EM proves to be the superior validation tool for this mechanism, as its Bayesian classification algorithms and dose-fractionated imaging capabilities allow researchers to visualize the exact hydrogen-bonding networks in a native, unperturbed state. For drug development professionals, adopting this self-validating Cryo-EM workflow ensures that structural claims regarding novel analogs are both highly accurate and biologically relevant.
References
-
New tools for automated cryo-EM single-particle analysis in RELION-4.0 Biochemical Journal[Link]
-
Structure of the bacterial ribosome at 2 Å resolution eLife[Link]
-
Aminoglycoside interactions and impacts on the eukaryotic ribosome Proceedings of the National Academy of Sciences (PNAS)[Link]
Sources
A Comparative Guide to Inosamycin E and Other Aminocyclitols in Combating Aminoglycoside-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge. Among the bacteria that have developed resistance, those resistant to aminoglycosides pose a significant threat due to the potent, broad-spectrum activity of this class of antibiotics.[1][2] This guide provides a detailed comparison of Inosamycin E, a novel aminocyclitol, with other established and emerging aminocyclitols in the context of treating aminoglycoside-resistant bacterial strains. We will delve into the mechanisms of resistance, the unique properties of Inosamycin E, comparative efficacy data, and the standardized protocols required for robust evaluation.
The Escalating Challenge of Aminoglycoside Resistance
Aminoglycosides function by binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and ultimately leads to cell death.[1][3] Their efficacy against a wide range of Gram-negative and some Gram-positive bacteria has made them a cornerstone of antibacterial therapy.[1][4] However, their extensive use has driven the evolution and spread of resistance.
Mechanisms of Bacterial Resistance to Aminoglycosides
Bacteria have developed several sophisticated mechanisms to counteract the effects of aminoglycosides.[4] The most clinically significant of these are:
-
Enzymatic Modification: This is the most common form of resistance.[4][5] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[6][7] There are three main classes of AMEs:
-
Aminoglycoside N-acetyltransferases (AACs)
-
Aminoglycoside O-nucleotidyltransferases (ANTs)
-
Aminoglycoside O-phosphotransferases (APHs)
-
-
Target Site Alteration: Mutations in the genes encoding the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of aminoglycosides.[3][8] A notable example is the A1408G mutation.[7] Additionally, enzymatic methylation of the 16S rRNA by ribosomal methyltransferases can confer broad, high-level resistance to many aminoglycosides.[4][7]
-
Reduced Permeability and Efflux: Some bacteria can limit the intracellular concentration of aminoglycosides by altering their outer membrane permeability or by actively pumping the antibiotic out of the cell using efflux pumps.[4][6]
Step-by-Step Methodology:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Antibiotic Dilution: a. Prepare stock solutions of each antibiotic. b. Perform serial two-fold dilutions of each antibiotic in CAMHB across the rows of a 96-well microtiter plate. The final volume in each well should be 50 µL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. b. Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the Results: a. Following incubation, examine the plate from the bottom using a reading mirror. b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism. [9]
Rationale and Self-Validation
-
Causality: The use of cation-adjusted Mueller-Hinton Broth is critical, as divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of aminoglycosides. Standardization of the inoculum density is essential because an overly dense inoculum can lead to falsely high MIC values.
-
Trustworthiness: Each batch of tests should include quality control strains with known MIC ranges (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853). [10]If the MICs for the QC strains fall outside the acceptable range, the results for the test isolates are considered invalid. This internal validation ensures the reliability of the data.
Future Directions and Conclusion
While Inosamycin E in its natural form may have limitations against contemporary aminoglycoside-resistant pathogens, it represents a valuable chemical scaffold. [11]Future research should focus on semi-synthetic modifications of the Inosamycin E structure to:
-
Sterically hinder the binding of AMEs.
-
Enhance binding affinity to both wild-type and modified ribosomes.
The development of novel aminocyclitols is a promising strategy in the fight against multidrug-resistant bacteria. The continued exploration of natural products like the inosamycins, coupled with rational drug design and standardized evaluation protocols, will be essential in replenishing our arsenal of effective antibiotics.
References
-
Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. MedChemComm, 7(1), 11–27. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(12), 5831–5833. [Link]
-
Creative Diagnostics. (2025). Molecular Mechanisms Underlying Gentamicin Resistance. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
Penn State University. (2014). Aminoglycoside resistance mechanisms. Penn State Research Database. [Link]
-
Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737. [Link]
-
Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm, 7, 11-27. [Link]
-
O'Donnell, S. M., & Janssen, G. R. (2002). Ribosomes bind leaderless mRNA in Escherichia coli through recognition of their 5′-terminal AUG. Genes & Development, 16(11), 1455–1468. [Link]
-
Graf, M., et al. (2017). Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics. Chemistry, 23(44), 10644–10651. [Link]
-
Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. [Link]
-
English, J. T., et al. (2015). Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter. ACS Chemical Biology, 10(11), 2589–2597. [Link]
-
Juhas, M., et al. (2024). Apramycin efficacy against carbapenem- and aminoglycoside-resistant Escherichia coli and Klebsiella pneumoniae in murine bloodstream infection models. International Journal of Antimicrobial Agents, 64(1), 107181. [Link]
-
Young, L. S., & Hewitt, W. L. (1973). Comparison of five aminocyclitol antibiotics in vitro against Enterobacteriaceae and Pseudomonas. Antimicrobial Agents and Chemotherapy, 4(6), 617–625. [Link]
-
Llano-Sotelo, B., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 335. [Link]
-
Zhang, Y., et al. (2023). The prevalence and distribution of aminoglycoside resistance genes. Biosafety and Health, 5(1), 26–33. [Link]
-
Clinical Gate. (2015). Principles of Antimicrobial Action and Resistance. [Link]
-
Szaflarski, W., et al. (2008). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 190(13), 4627–4635. [Link]
-
OUCI. (n.d.). Aminoglycosides and aminocyclitols. [Link]
-
Proud, C. G. (2014). Impairing the production of ribosomal RNA activates mammalian target of rapamycin complex 1 signalling and downstream translation factors. Nucleic Acids Research, 42(14), 9036–9048. [Link]
-
Deushi, T., et al. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 38(6), 693-702. [Link]
-
Chaudhari, S., et al. (2017). Comparative antibacterial activity (MIC 50 and 90) of etimicin with other aminoglycosides against 279 susceptible bacterial clinical isolates. Journal of Chemotherapy, 29(4), 209-213. [Link]
-
Huneau-Salaün, A., et al. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis. Antibiotics, 13(1), 89. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Principles of Antimicrobial Action and Resistance - Clinical GateClinical Gate [clinicalgate.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mednexus.org [mednexus.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Causality: Why Strict Disposal is Critical
As a Senior Application Scientist, I understand that laboratory safety and chemical handling require more than blind adherence to a checklist. To ensure absolute safety, regulatory compliance, and environmental stewardship, drug development professionals must understand the causality behind every operational procedure.
Inosamycin E is a specialized aminocyclitol antibiotic produced by Streptomyces hygroscopicus. Structurally, it is a ribostamycin analog in which the amino group at position 1 is replaced by a hydroxyl function, featuring a unique 2-deoxy-scyllo-inosamine core[1]. Because of its structural and functional similarities to other aminoglycosides (like neomycin and gentamicin), its handling and disposal must follow stringent, mechanistically driven protocols.
Here is your comprehensive, self-validating guide to the proper disposal of Inosamycin E.
To understand the disposal protocol, we must first understand the molecule's mechanism of action and toxicological profile.
Inosamycin E and related aminoglycosides exert their bactericidal effects by binding reversibly, but with high affinity, to the A-site on the 16S ribosomal RNA of the bacterial 30S subunit[2][3]. This interaction induces severe codon misreading and mistranslation of proteins, leading to bacterial cell death[2].
The Ecological Risk (AMR): If Inosamycin E is improperly disposed of (e.g., poured down a laboratory drain), it retains its bactericidal properties in wastewater. This creates intense selective pressure in environmental microbiomes, actively driving the development of Antimicrobial Resistance (AMR)[4].
The Human Toxicity Risk: In humans, aminoglycosides undergo endocytosis and concentrate in the proximal renal tubules and the inner ear, leading to severe nephrotoxicity and irreversible ototoxicity[3][5]. Furthermore, these compounds are classified as sensitizers and suspected reproductive toxins (Category 1B/2)[5].
Hazard Profile & Operational Thresholds
To facilitate quick decision-making, all quantitative and qualitative hazard data for Inosamycin E (extrapolated from its aminoglycoside class) are summarized below.
| Hazard Category | Classification / Target | Operational Implication |
| Target Organ Toxicity (STOT-RE) | Kidney (Nephrotoxicity), Inner Ear (Ototoxicity)[5] | Mandates the use of N95/P100 respirators when handling dry powders to prevent inhalation and systemic absorption. |
| Reproductive Toxicity | Category 1B / 2 (Suspected)[5] | Pregnant personnel should avoid handling the concentrated powder. Double-gloving is strictly required. |
| Sensitization | Respiratory and Skin Sensitizer[5] | Any skin contact requires immediate washing. Spills must not be dry-swept. |
| Environmental Hazard | High (Bactericidal / AMR Driver)[4] | Zero-drain policy. 100% of waste must be captured for high-temperature incineration[4]. |
Self-Validating Disposal Methodologies
Every operational workflow in the laboratory must be a self-validating system. By embedding verification checks directly into the steps, we eliminate the possibility of latent safety failures.
Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
Use this protocol for expired API, contaminated pipette tips, weighing boats, and PPE.
-
Segregation & Containment: Place all Inosamycin E-contaminated solid waste into a puncture-resistant, leak-proof hazardous waste bin lined with a biohazard/chemical bag.
-
Aerosol Prevention: Never press down on the waste to create more room. Validation Check: Gently agitate the sealed bag; if no visible dust plumes rise within the sealed headspace, aerosolization risk is mitigated.
-
Labeling: Affix a label reading: "Hazardous Chemical Waste: Inosamycin E (Aminoglycoside) - Toxic/Reproductive Hazard."
-
Final Disposal: Transfer the sealed container to your facility's designated chemical waste management area for high-temperature incineration by a licensed EPA/RCRA facility[4]. Validation Check: Ensure the waste manifest explicitly requests incineration, not landfilling, to guarantee the destruction of the aminocyclitol core.
Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)
Use this protocol for culture media, assay supernatants, or solvent washes containing Inosamycin E.
-
Compatibility Verification: Select a High-Density Polyethylene (HDPE) carboy for liquid collection. Validation Check: Before adding the Inosamycin E solution, verify the pH of the existing waste in the carboy. Aminoglycosides are often formulated as sulfate salts; ensure no strong oxidizers are present to prevent exothermic reactions.
-
Transfer: Slowly pour the liquid waste into the carboy using a funnel to prevent splashing.
-
Zero-Drain Enforcement: Under no circumstances should any rinse water or liquid waste enter the municipal sewer system[4].
-
Secondary Containment: Place the sealed carboy in a secondary containment tray. Validation Check: The secondary tray must have the volumetric capacity to hold 110% of the carboy's contents. If the carboy is 10L, the tray must hold at least 11L.
Protocol C: Spill Cleanup Procedure
-
Initial Response: If dry powder is spilled, do not sweep it , as this generates toxic aerosols[5].
-
Containment: Cover the spill with absorbent pads moistened with water (Inosamycin E is highly water-soluble).
-
Decontamination: Wipe the area thoroughly with soap and water. Validation Check: Perform a final wipe with a clean, damp white paper towel. If the towel shows no discoloration or residue, the macroscopic decontamination is successful. Dispose of all cleanup materials via Protocol A .
Operational Workflow Visualization
The following diagram maps the logical decision tree for Inosamycin E disposal, ensuring strict adherence to the zero-drain policy.
Workflow for Inosamycin E waste segregation and disposal to prevent AMR and toxicity.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
